Product packaging for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate(Cat. No.:CAS No. 223407-18-9)

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B591929
CAS No.: 223407-18-9
M. Wt: 234.255
InChI Key: DAMJCWMGELCIMI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 223407-18-9) is a chiral pyrrolidinone derivative of high value in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, is characterized by its 2-oxopyrrolidin-3-yl scaffold, a structure frequently employed as a key intermediate in the synthesis of more complex bioactive molecules . Its primary research application lies in the development of protease inhibitors, particularly as a precursor for Leu-Gln surrogate fragments used in the structure-guided design of inhibitors targeting viral proteases like SARS-CoV-2 3C-like protease (3CLpro) . The (R)-enantiomer provides specific stereochemistry that is critical for optimal binding within the enzyme's active site, enabling the exploration of new chemical space and contributing to the discovery of potent antiviral agents with nanomolar efficacy . Beyond antiviral applications, this carbamate-protected aminopyrrolidinone serves as a versatile building block (or "synthon") for the synthesis of other peptidomimetic compounds and pharmaceutical intermediates . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B591929 (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 223407-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJCWMGELCIMI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. This chiral molecule, belonging to the pyrrolidinone class of compounds, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidinone scaffold in a wide range of biologically active molecules.

Core Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below. It is important to note that while data for the racemic mixture and the (S)-enantiomer are available, specific experimental data for the (R)-enantiomer is limited.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃Calculated
Molecular Weight 234.25 g/mol [1]
CAS Number Not explicitly found for (R)-enantiomer. Racemate: 42259-95-0. (S)-enantiomer: 118507-50-9.[1][2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not explicitly found.
Boiling Point Not explicitly found.
Solubility Moderately soluble in water; soluble in organic solvents (predicted).[3]General observation for benzyl carbamates
IUPAC Name Benzyl ((3R)-2-oxopyrrolidin-3-yl)carbamateIUPAC Nomenclature

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of (R)-3-aminopyrrolidin-2-one with a benzyl chloroformate or a similar benzylating agent under basic conditions. The key challenge lies in the stereoselective synthesis of the (R)-3-aminopyrrolidin-2-one precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below. This workflow is based on established chemical principles for the synthesis of similar compounds.

G cluster_0 Synthesis of (R)-3-aminopyrrolidin-2-one cluster_1 Carbamate Formation start Chiral Starting Material (e.g., (R)-glutamic acid) step1 Cyclization start->step1 step2 Functional Group Interconversion step1->step2 product1 (R)-3-aminopyrrolidin-2-one step2->product1 reactant1 (R)-3-aminopyrrolidin-2-one reaction Reaction in the presence of a base (e.g., Triethylamine) reactant1->reaction reactant2 Benzyl Chloroformate reactant2->reaction product2 This compound reaction->product2

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of this compound.

Materials:

  • (R)-3-aminopyrrolidin-2-one hydrochloride

  • Benzyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of (R)-3-aminopyrrolidin-2-one hydrochloride (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of benzyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Spectroscopic Data (Predicted)

Spectroscopy Predicted Peaks/Shifts
¹H NMR δ ~7.3-7.4 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3 (m, 1H, CH-NH), ~3.3-3.5 (m, 2H, -CH₂-NH), ~2.0-2.5 (m, 2H, -CH₂-C=O)
¹³C NMR δ ~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128 (Ar-CH), ~67 (-CH₂-O), ~50 (CH-NH), ~45 (-CH₂-NH), ~30 (-CH₂-C=O)
IR (cm⁻¹) ~3300 (N-H stretch), ~1700 (C=O stretch, lactam), ~1680 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch)
Mass Spec (m/z) 234.10 (M⁺), fragments corresponding to the loss of the benzyl group (m/z 91) and other characteristic fragments.

Biological Significance and Signaling Pathways

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of pharmacologically active compounds.[4] These derivatives have shown a broad range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.

The incorporation of a carbamate group can also significantly influence a drug's efficacy by affecting its binding affinity to target proteins, metabolic stability, and overall bioavailability.

While specific signaling pathways involving this compound have not been elucidated, its structural similarity to other biologically active pyrrolidinones suggests potential interactions with various biological targets. For instance, some pyrrolidinone derivatives have been investigated as inhibitors of enzymes such as autotaxin, which is involved in inflammatory conditions and cancer.

Potential Research Applications

The logical relationship for investigating the biological activity of this compound is outlined below.

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies synthesis This compound Synthesis purification Purification & Structural Verification (NMR, MS, IR) synthesis->purification screening High-Throughput Screening (e.g., Enzyme Inhibition Assays) purification->screening hit_id Hit Identification screening->hit_id moa Target Identification & Validation hit_id->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: A logical workflow for the investigation of biological activity.

Given the diverse activities of pyrrolidinone derivatives, this compound represents a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties and to explore its potential in various disease areas.

References

An In-depth Technical Guide to (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic molecule incorporating a pyrrolidinone ring and a benzyl carbamate functional group. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system. The carbamate moiety, often used as a protecting group in organic synthesis, also appears in a variety of bioactive molecules, where it can influence properties such as cell permeability and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound, alongside a discussion of its potential biological significance in the context of drug discovery and development.

Molecular Structure and Properties

This compound possesses a well-defined three-dimensional structure owing to its chiral center at the 3-position of the pyrrolidinone ring. The molecule's characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name Benzyl ((3R)-2-oxopyrrolidin-3-yl)carbamate
CAS Number 223407-18-9[1]
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
Canonical SMILES C1CC(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Appearance White to off-white solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF

Synthesis and Characterization

The synthesis of this compound typically proceeds via the protection of the amino group of (R)-3-aminopyrrolidin-2-one with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for N-protection of amines.

Materials:

  • (R)-3-aminopyrrolidin-2-one hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like triethylamine (NEt₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (R)-3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in a mixture of DCM (or THF) and water at 0 °C, add sodium bicarbonate (2.2 eq).

  • Stir the mixture vigorously until the starting material is fully dissolved and the solution is basic.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Physicochemical Characterization Data (Predicted)
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, O-CH₂-Ph), ~6.0 (br s, 1H, N-H amide), ~5.5 (br s, 1H, N-H carbamate), ~4.2 (m, 1H, CH-NH), ~3.4 (m, 2H, CH₂-N), ~2.5 (m, 1H, CH₂), ~2.1 (m, 1H, CH₂) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ ~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (O-CH₂), ~50.0 (CH-NH), ~45.0 (CH₂-N), ~30.0 (CH₂) ppm.
FT-IR (KBr)ν ~3300 cm⁻¹ (N-H stretching), ~1700 cm⁻¹ (C=O stretching, carbamate), ~1680 cm⁻¹ (C=O stretching, lactam), ~1530 cm⁻¹ (N-H bending), ~1250 cm⁻¹ (C-O stretching) cm⁻¹. The IR spectrum of benzyl carbamate shows characteristic peaks for N-H stretching (3422-3332 cm⁻¹) and C=O stretching (1694 cm⁻¹).[2]
Mass Spectrometry (ESI+)m/z 235.1 [M+H]⁺, 257.1 [M+Na]⁺.

Potential Biological Significance and Applications in Drug Development

The carbamate group is a key structural motif in many approved drugs and prodrugs.[3] Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to a peptide bond.[3] This makes them valuable in modern drug discovery.[3]

The pyrrolidinone ring system is a common feature in a wide range of biologically active compounds, particularly those targeting the central nervous system. For instance, a structurally related compound, (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2) with potent antiseizure activity.[4] This suggests that the pyrrolidinone core of this compound could serve as a valuable scaffold for the development of novel therapeutics for neurological disorders.

Given the established roles of both the pyrrolidinone and carbamate moieties in medicinal chemistry, this compound represents a molecule of interest for screening in various biological assays, particularly those related to neurological targets.

Experimental and Logical Workflow Diagrams

General Synthetic Workflow

The synthesis of this compound follows a logical progression from the chiral starting material to the final protected product. This workflow is crucial for ensuring the stereochemical integrity of the molecule.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product cluster_purification Purification start (R)-3-aminopyrrolidin-2-one reaction Cbz Protection (Benzyl Chloroformate, Base) start->reaction product This compound reaction->product purification Column Chromatography product->purification

Caption: Synthetic workflow for the preparation of the target compound.

Conceptual Drug Discovery Logic

The exploration of this compound in a drug discovery context can be conceptualized as a series of logical steps, starting from the core molecular features and leading to potential therapeutic applications.

G cluster_core Core Structure cluster_features Key Moieties cluster_activity Potential Biological Activity cluster_application Therapeutic Area core This compound pyrrolidinone Pyrrolidinone Ring core->pyrrolidinone carbamate Benzyl Carbamate core->carbamate cns_activity CNS Target Modulation pyrrolidinone->cns_activity enzyme_inhibition Enzyme Inhibition carbamate->enzyme_inhibition neuro_disorders Neurological Disorders cns_activity->neuro_disorders enzyme_inhibition->neuro_disorders

Caption: Logical progression from molecular features to therapeutic potential.

Conclusion

This compound is a chiral molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical transformations. While specific biological data for this compound is limited in the public domain, its structural components suggest that it is a promising candidate for investigation in drug discovery programs, particularly for neurological disorders. This technical guide provides a foundational understanding of its synthesis, and physicochemical properties to aid researchers in its further exploration.

References

Unveiling the Cholinesterase Inhibitory Potential of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate and its structural analogues are emerging as a promising class of compounds in the field of neurodegenerative disease research. The core chemical scaffold, featuring a pyrrolidinone ring and a benzyl carbamate moiety, has drawn significant attention for its potential to inhibit key enzymes in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activity of closely related proline-based carbamates, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows. While direct biological data for this compound is not extensively available in peer-reviewed literature, this guide focuses on a series of structurally similar benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates to provide valuable insights for researchers in the field.[1]

Core Biological Activity: Cholinesterase Inhibition

The primary biological activity identified for this class of compounds is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Mechanism of Action

Carbamate-based inhibitors like the compounds discussed herein typically act as pseudo-irreversible inhibitors of cholinesterases. The carbamate moiety is transferred to a serine residue in the active site of the enzyme, forming a carbamoylated enzyme intermediate. This intermediate is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, leading to a prolonged inhibition of the enzyme's activity.

Quantitative Analysis of Biological Activity

The inhibitory potency of a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates against AChE and BChE has been quantified, with the results summarized in the tables below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Acetylcholinesterase (AChE) Inhibition Data
CompoundAryl SubstituentIC50 (µM)
1 2-chlorophenyl46.35
2 4-bromophenyl>100
3 2-bromophenyl>100
4 2-hydroxyphenyl>100
Reference Rivastigmine25.18

Data sourced from a study on proline-based carbamates.[1]

Butyrylcholinesterase (BChE) Inhibition Data
CompoundAryl SubstituentIC50 (µM)
1 2-chlorophenyl55.27
2 4-bromophenyl28.21
3 2-bromophenyl27.38
4 2-hydroxyphenyl35.48
Reference Rivastigmine29.51

Data sourced from a study on proline-based carbamates.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of AChE and BChE inhibitory activity, based on the widely used Ellman's method.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the concentration of the test compound that inhibits 50% of the activity of AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare solutions of ATCI and BTCI in phosphate buffer.

    • Prepare solutions of AChE and BChE in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

    • Add various concentrations of the test compounds to the wells. A control well should contain the solvent used to dissolve the test compounds.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle triggers Action_Potential Action Potential Action_Potential->Ca_channel opens ACh_synapse ACh ACh_release->ACh_synapse releases AChE AChE ACh_synapse->AChE hydrolyzed by ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor binds to Choline_acetate Choline + Acetate AChE->Choline_acetate Signal_transduction Signal Transduction ACh_receptor->Signal_transduction activates Inhibitor (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Analogue Inhibitor->AChE inhibits

Caption: Cholinergic neurotransmission and the inhibitory action of carbamate analogues on AChE.

Experimental Workflow for Cholinesterase Inhibition Assay

Ellman_Assay_Workflow start Start: Prepare Reagents prepare_buffer Phosphate Buffer (pH 8.0) start->prepare_buffer prepare_dtns DTNB Solution start->prepare_dtns prepare_enzyme AChE/BChE Solution start->prepare_enzyme prepare_substrate ATCI/BTCI Solution start->prepare_substrate prepare_inhibitor Test Compound Dilutions start->prepare_inhibitor setup_plate Set up 96-well Plate prepare_buffer->setup_plate prepare_dtns->setup_plate prepare_enzyme->setup_plate prepare_inhibitor->setup_plate add_reagents Add Buffer, DTNB, Enzyme, and Test Compound setup_plate->add_reagents pre_incubation Pre-incubate (e.g., 15 min at 37°C) add_reagents->pre_incubation add_substrate Initiate Reaction with Substrate (ATCI/BTCI) pre_incubation->add_substrate measurement Measure Absorbance at 412 nm add_substrate->measurement data_analysis Data Analysis measurement->data_analysis calculate_inhibition Calculate % Inhibition data_analysis->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End: Report IC50 determine_ic50->end

Caption: Workflow for the in vitro cholinesterase inhibition assay using the Ellman's method.

Conclusion

The structural motif of a pyrrolidinone ring coupled with a benzyl carbamate represents a promising scaffold for the development of novel cholinesterase inhibitors. The quantitative data from closely related proline-based carbamates demonstrate that modifications to the aryl substituent can significantly impact inhibitory potency and selectivity against AChE and BChE. The detailed experimental protocol provided herein offers a standardized method for the in vitro evaluation of such compounds. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential in the context of neurodegenerative diseases.

References

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Technical Review of its Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a chiral organic molecule belonging to the pyrrolidinone class of compounds. The pyrrolidinone scaffold is a core structural motif in a variety of pharmacologically active agents, exhibiting a range of biological activities including nootropic, neuroprotective, and anticonvulsant effects. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential therapeutic applications based on studies of structurally related compounds. Due to the limited specific research on this exact enantiomer, this review synthesizes information from analogous structures to provide a predictive overview for future research and development.

Chemical Properties and Data

While specific experimental data for the (R)-enantiomer is not extensively published, the general properties can be inferred from the racemic mixture and the corresponding (S)-enantiomer.

PropertyDataReference
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
CAS Number (Racemate) 42259-95-0[1]
CAS Number ((S)-form) 118507-50-9[2][3]
Appearance Expected to be a white to off-white solidInferred from similar organic compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSOInferred from similar organic compounds

Synthesis

Proposed Enantioselective Synthetic Pathway

The proposed synthesis involves the cyclization of a D-glutamic acid derivative to form the chiral pyrrolidinone ring, followed by the introduction of the benzyl carbamate protecting group.

Synthesis_Pathway D_Glu D-Glutamic Acid Intermediate1 Protected D-Glutamic Acid Derivative D_Glu->Intermediate1 Protection Intermediate2 (R)-3-Aminopyrrolidin-2-one Intermediate1->Intermediate2 Reduction & Cyclization Final_Product This compound Intermediate2->Final_Product Carbamoylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Protection of D-Glutamic Acid D-Glutamic acid would first be appropriately protected to facilitate the subsequent reactions. This could involve esterification of the carboxylic acid groups and protection of the amino group.

Step 2: Reduction and Cyclization to (R)-3-Aminopyrrolidin-2-one The protected D-glutamic acid derivative would then undergo selective reduction of one of the ester groups to an alcohol, followed by activation (e.g., tosylation) and intramolecular cyclization via nucleophilic attack by the protected amine to form the pyrrolidinone ring. Subsequent deprotection of the amino group would yield (R)-3-aminopyrrolidin-2-one. A similar strategy has been described for the synthesis of (R)-3-amino piperidine from D-glutamic acid.[5]

Step 3: Carbamoylation The final step involves the reaction of (R)-3-aminopyrrolidin-2-one with benzyl chloroformate in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to afford the target compound, this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are scarce. However, the known pharmacological profile of the pyrrolidinone core and related derivatives suggests several potential areas of therapeutic interest.

Anticonvulsant Activity

Several derivatives of 3-aminopyrrolidine-2,5-dione, a structurally similar scaffold, have demonstrated significant anticonvulsant activity in various animal models.[6] Notably, 3-(benzylamino)pyrrolidine-2,5-dione showed antiseizure activity in the 6 Hz and maximal electroshock (MES) tests.[6] This suggests that this compound may also possess anticonvulsant properties. The mechanism of action for some pyrrolidinone-based anticonvulsants is thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[7][8][9]

Anticonvulsant_MoA Compound This compound VGCC Voltage-Gated Calcium Channels Compound->VGCC Modulation VGSC Voltage-Gated Sodium Channels Compound->VGSC Modulation GABA_R GABA-A Receptor Compound->GABA_R Positive Allosteric Modulation Neuronal_Excitability Decreased Neuronal Excitability VGCC->Neuronal_Excitability VGSC->Neuronal_Excitability GABA_R->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Caption: Potential mechanisms of anticonvulsant activity.

Neuroprotective Effects

Psychotropic agents, including some with pyrrolidinone structures, have been shown to exert neurotrophic and neuroprotective effects.[10] These effects are often mediated through the activation of key signaling pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the PI3-kinase pathway.[10] These pathways are crucial for promoting neuronal survival, growth, and plasticity. While not directly studied, the potential for this compound to modulate these pathways warrants investigation.

Neuroprotection_Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor PI3K PI3-Kinase Receptor->PI3K MAPK_pathway MAPK/ERK Pathway Receptor->MAPK_pathway Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Trophic_Factors Increased Trophic Factor Expression (e.g., BDNF) MAPK_pathway->Trophic_Factors Neuronal_Survival Enhanced Neuronal Survival and Growth Trophic_Factors->Neuronal_Survival Apoptosis->Neuronal_Survival

Caption: Potential neuroprotective signaling pathways.

Enzyme Inhibition

The 3-aminopyrrolidine scaffold has been explored for the development of enzyme inhibitors. For instance, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, suggesting potential applications in oncology.[11] Given the structural similarities, this compound could be investigated as an inhibitor for various enzymatic targets.

Summary of Quantitative Data from Related Compounds

The following table summarizes quantitative data from studies on structurally related pyrrolidinone and pyrrolidine derivatives to provide a reference for potential biological activity.

Compound Class/DerivativeBiological Activity/AssayQuantitative Data (e.g., IC₅₀, ED₅₀)Reference
3-((4-chlorophenyl)amino)pyrrolidine-2,5-dioneAnticonvulsant (MES test, mice)ED₅₀ available in the source[6]
3-(benzylamino)pyrrolidine-2,5-dioneAnticonvulsant (6 Hz & MES tests)Active in screening tests[6]
Pyrrolidin-2-one derivatives (EP-40, EP-42, EP-46)Anticonvulsant (MES & PTZ tests)Active in screening tests[7]
(S)-3-aminopyrrolidine derivativesAbl and PI3K kinase inhibitionModerate inhibition reported[11]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide deriv.Anticonvulsant (MES test, mice)ED₅₀ = 68.30 mg/kg[9]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chiral molecule within the pharmacologically relevant pyrrolidinone class. Based on the literature for related compounds, this molecule holds potential for development as an anticonvulsant or neuroprotective agent. Future research should focus on developing a robust and scalable enantioselective synthesis for this compound to enable thorough biological evaluation. Key areas for investigation include:

  • Confirmation of Anticonvulsant Activity: In vivo studies using standard models of epilepsy are warranted to confirm the anticonvulsant potential inferred from related structures.

  • Elucidation of Neuroprotective Mechanisms: Investigating the effects of the compound on key neuroprotective signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, would provide valuable mechanistic insights.

  • Enzyme Inhibition Screening: A broad screening against a panel of kinases and other relevant enzymes could uncover novel therapeutic targets.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME-Tox studies will be essential to assess the drug-like properties of the molecule.

The development of a detailed understanding of the structure-activity relationships for this and related chiral pyrrolidinones will be crucial for the rational design of new and more potent therapeutic agents.

References

An In-depth Technical Guide to Potential Therapeutic Targets for Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrrolidinone (or 2-oxopyrrolidine) scaffold is a privileged five-membered nitrogen-containing heterocycle that is a cornerstone in modern drug discovery.[1][2] Its structural versatility, arising from the sp³-hybridized carbon atoms which allow for three-dimensional exploration of pharmacophore space, makes it a frequent component of both natural products and synthetic pharmaceuticals.[2][3] Pyrrolidinone derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, by modulating a diverse array of biological targets.[4][5][6] This technical guide provides an in-depth overview of the key therapeutic targets for pyrrolidinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers and drug development professionals.

Oncology

Pyrrolidinone derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[7]

Key Targets in Oncology
  • Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2): Certain spiro[pyrrolidine-3,3′-oxindoles] act as dual inhibitors of HDAC2 and PHB2. HDAC2 is crucial for epigenetic regulation, and its inhibition can reactivate tumor suppressor genes. PHB2 is involved in transcriptional repression and cell cycle progression. Dual inhibition represents a promising strategy for anti-breast cancer therapy.[2][3]

  • Chemokine Receptor CXCR4: This receptor plays a significant role in cancer metastasis and HIV infection.[4][5] Pyrrolidine-containing derivatives have been developed as potent CXCR4 antagonists, demonstrating the ability to inhibit the CXCL12-induced signaling that promotes cell migration.[3][4][5]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth and survival. 1-((2-Hydroxynaphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors.[8]

  • Tubulin: Some pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, a scaffold known to interact with the colchicine binding site on tubulin, exhibit potent anticancer activity by disrupting microtubule dynamics.[9]

Quantitative Data: Anticancer Activity
Compound ClassTarget/Cell LineActivity MetricValueReference
Spiro[pyrrolidine-3,3′-oxindoles]HDAC2 / PHB2-Dual Activity[2][3]
(S)-pyrrolidine derivative 51a CXCR4 ReceptorIC₅₀ (Binding Affinity)79 nM[3]
Pyrrolidine derivative 26 CXCR4 ReceptorIC₅₀ (Binding Affinity)79 nM[4][5]
Pyrrolidine derivative 26 CXCL12-induced Ca²⁺ fluxIC₅₀0.25 nM[4][5]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-1 (Prostate), IGR39 (Melanoma)EC₅₀2.5 - 20.2 µM[8][10]
Thiophen-containing pyrrolidinesMCF-7 (Breast Cancer)IC₅₀17 - 28 µM[2]
Thiophen-containing pyrrolidinesHeLa (Cervical Cancer)IC₅₀19 - 30 µM[2]
Signaling Pathway Visualization

The CXCR4 receptor, upon binding its ligand CXCL12, initiates a G-protein coupled signaling cascade that leads to downstream effects promoting cell survival and metastasis, including the mobilization of intracellular calcium.

CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR4 CXCR4 Receptor G_Protein Gαq/Gβγ CXCR4->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Metastasis Cell Migration & Metastasis Ca_ER->Metastasis Promotes CXCL12 CXCL12 Ligand CXCL12->CXCR4 Binds Pyrrolidinone Pyrrolidinone Derivative (Antagonist) Pyrrolidinone->CXCR4 Inhibits

CXCR4 signaling pathway inhibited by pyrrolidinone antagonists.
Experimental Protocols

MTT Assay for Cytotoxicity Assessment

  • Principle: This colorimetric assay measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The absorbance of this colored solution is quantified by a spectrophotometer and is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231, Panc-1) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.[9][11]

    • Compound Treatment: Cells are treated with various concentrations of the pyrrolidinone derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.

    • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC₅₀ or IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[8][10]

Inflammation and Autoimmune Diseases

The anti-inflammatory properties of pyrrolidinone derivatives are well-documented, with several compounds targeting key enzymes and kinases in inflammatory signaling pathways.[12][13]

Key Targets in Inflammation
  • NF-κB Inducing Kinase (NIK): NIK is a central kinase in the non-canonical NF-κB signaling pathway, which is involved in the expression of genes related to inflammation and immunity. Inhibition of NIK is a therapeutic strategy for autoimmune and inflammatory diseases.[13]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Pyrrolidinone derivatives have shown inhibitory activity against both COX-1 and COX-2.[12]

Quantitative Data: Anti-inflammatory Activity
Compound ClassTargetActivity MetricValueReference
Novel Pyrrolidinone DerivativesNIKIC₅₀Data presented in patent WO 2023/217851 A1[13]
Synthesized Pyrrolidine DerivativesCOX-1 / COX-2In vivo activityCompounds A-1 and A-4 showed highest effects[12]
Pivalate-based SuccinimideCOX-1 / COX-2In vitro inhibitionGreater inhibitory effect on COX-2 vs COX-1[14]
Pivalate-based Succinimide5-Lipoxygenase (5-LOX)In vitro inhibitionSignificant inhibition at 500-1000 µg/mL[14]
Signaling Pathway Visualization

The non-canonical NF-κB pathway is activated by specific TNF receptor family members, leading to the activation of NIK. NIK then phosphorylates and activates IKKα, which in turn processes p100 to p52, allowing for the nuclear translocation of the p52/RelB transcription factor complex.

NIK_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus NIK NIK (MAP3K14) IKKa IKKα NIK->IKKa Phosphorylates & Activates p100_RelB p100-RelB Complex IKKa->p100_RelB Phosphorylates p100 p52_RelB_cyto p52-RelB Complex p100_RelB->p52_RelB_cyto Processing to p52 p52_RelB_nuc p52-RelB Complex p52_RelB_cyto->p52_RelB_nuc Nuclear Translocation Gene Inflammatory Gene Expression p52_RelB_nuc->Gene Activates Receptor TNFR Family Receptor Receptor->NIK Activates Pyrrolidinone Pyrrolidinone Derivative (NIK Inhibitor) Pyrrolidinone->NIK Inhibits

Non-canonical NF-κB pathway and NIK inhibition.
Experimental Protocols

NIK Activity (AlphaScreen) Assay

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay used to study biomolecular interactions. In the context of a kinase assay, a donor bead is conjugated to an antibody that recognizes a phosphorylated substrate, and an acceptor bead is conjugated to a molecule that binds the substrate. When the substrate is phosphorylated by the kinase (NIK), the beads are brought into proximity. Excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Kinase inhibitors will prevent this signal.

  • Protocol:

    • Reagent Preparation: Prepare assay buffer, recombinant human NIK enzyme, biotinylated substrate peptide, and ATP.

    • Compound Dispensing: Serially dilute the test pyrrolidinone derivatives in DMSO and dispense them into a 384-well microplate.

    • Kinase Reaction: Add the NIK enzyme, substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Detection: Add a "stop" solution containing EDTA to halt the reaction, followed by the addition of streptavidin-coated donor beads and anti-phospho-substrate antibody-coated acceptor beads.

    • Incubation: Incubate the plate in the dark for 60-90 minutes to allow for bead binding.

    • Signal Reading: Read the plate on an AlphaScreen-capable plate reader.

    • Data Analysis: The inhibitory effect is calculated as a percentage of the uninhibited control, and IC₅₀ values are determined from the dose-response curves.[13]

Neurological Disorders

Pyrrolidinone derivatives, particularly the racetam class of drugs, have a long history in the treatment of cognitive and neurological disorders.[1] Their mechanisms of action are diverse, targeting ion channels and synaptic proteins.

Key Targets in Neurological Disorders
  • Synaptic Vesicle Glycoprotein 2A (SV2A): This is the specific binding site for the widely used antiepileptic drug levetiracetam and its analogues. SV2A is a transmembrane protein found in synaptic vesicles and is believed to modulate the release of neurotransmitters. Binding to SV2A is correlated with anticonvulsant potency.[15]

  • Voltage-Gated Ion Channels: Some anticonvulsant pyrrolidinone derivatives act by modulating neuronal excitability. This can be achieved by stabilizing the inactive state of voltage-gated sodium channels or by inhibiting T-type calcium channels, which are involved in the 'spike and wave' discharges characteristic of absence seizures.[16]

  • 5-HT₂ₐ Receptors: Serotonin 5-HT₂ₐ receptors are G-protein coupled receptors that are key targets for psychedelic drugs and are implicated in various mental disorders. 3-Pyrrolidine-indole derivatives act as agonists or partial agonists at these receptors, showing potential for treating conditions like depression and anxiety.[17]

Quantitative Data: Neurological Activity
Compound Class/DrugTargetActivity MetricValueReference
LevetiracetamSV2ABinding AffinityCorrelates with anticonvulsant activity[15]
3-Pyrrolidine-indole DerivativesHuman 5-HT₂ₐ ReceptorEC₅₀ (Agonist mode)< 1000 nM for active compounds[17]
Experimental Workflow Visualization

The screening process for novel anticonvulsant agents often follows a hierarchical workflow, starting from in silico and in vitro models and progressing to in vivo seizure models.

Anticonvulsant_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Models cluster_lead Lead Optimization Lib Library of Pyrrolidinone Derivatives Bind Target Binding Assay (e.g., SV2A) Lib->Bind Patch Electrophysiology (Patch Clamp on Ion Channels) Lib->Patch MES Maximal Electroshock (MES) Test Bind->MES Active Compounds Patch->MES scPTZ Subcutaneous PTZ Seizure Test MES->scPTZ Lead Lead Candidate scPTZ->Lead

Workflow for the discovery of anticonvulsant agents.
Experimental Protocols

Maximal Electroshock (MES) Seizure Test

  • Principle: The MES test is a widely used animal model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. An electrical stimulus applied to the brain induces a characteristic seizure pattern, including a tonic hindlimb extension phase. The ability of a test compound to prevent this phase is a measure of its anticonvulsant activity.

  • Protocol:

    • Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

    • Pre-treatment Time: Animals are tested at the time of peak effect, determined from pharmacokinetic studies (e.g., 30-60 minutes post-administration).

    • Stimulation: A corneal or auricular electrical stimulus (e.g., 50-60 Hz, 0.2-1 sec duration) is delivered using an appropriate apparatus. The current is suprathreshold to induce tonic extension in all control animals.

    • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.[3]

Other Therapeutic Areas

Antidiabetic Agents
  • Target: Dipeptidyl Peptidase-IV (DPP-4): Several marketed drugs for type II diabetes are DPP-4 inhibitors containing a pyrrolidine fragment (e.g., Vildagliptin, Saxagliptin).[18] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1, which stimulate insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.[19] Pyrrolidine sulfonamide derivatives have been synthesized and shown to inhibit the DPP-IV enzyme with IC₅₀ values in the micromolar range.[4]

Antibacterial Agents
  • Target: DNA Gyrase and Topoisomerase IV: These bacterial enzymes are essential for DNA replication, recombination, and repair, making them validated targets for antibiotics (e.g., quinolones). 1,2,4-Oxadiazole pyrrolidine derivatives have been developed that inhibit E. coli DNA gyrase with IC₅₀ values comparable to the standard inhibitor novobiocin, highlighting their potential as novel antibacterial agents.[4]

The pyrrolidinone core is a remarkably versatile and enduring scaffold in medicinal chemistry. Its derivatives have been successfully developed to interact with a wide spectrum of therapeutic targets across multiple disease areas, from kinases and receptors in oncology and inflammation to ion channels and synaptic proteins in neurology. The continued exploration of this scaffold, aided by rational design, combinatorial synthesis, and robust biological screening, promises to deliver novel therapeutics with improved efficacy and safety profiles for a host of challenging medical conditions.[4][7]

References

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Technical Guide to Solubility Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to perform such assessments in-house. A thorough understanding of a compound's solubility is critical for its successful development as a therapeutic agent, influencing key parameters such as bioavailability and formulation.

Understanding Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in drug discovery and development. It can be broadly categorized into two main types: kinetic and thermodynamic solubility.

Solubility Type Description Relevance in Drug Development
Kinetic Solubility The concentration of a compound at the moment it starts to precipitate from a solution that was initially prepared by adding a small amount of a concentrated stock solution (often in DMSO) to an aqueous buffer. It is a measure of how quickly a compound precipitates.[1]Early-stage drug discovery, high-throughput screening, lead identification and optimization.[1] Helps to quickly flag compounds that may have formulation challenges.[1]
Thermodynamic Solubility The concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This represents the true or equilibrium solubility.Later-stage drug development, formulation optimization, and predicting in-vivo behavior.[1] It is considered the "gold standard" for solubility measurement.

The choice of solvent is also a critical factor in solubility determination. Common solvents used in pharmaceutical development are listed below.

Solvent/Medium Rationale for Use
Water Universal solvent, relevant for physiological conditions.
Phosphate-Buffered Saline (PBS) Mimics physiological pH and ionic strength.[2]
Dimethyl Sulfoxide (DMSO) A powerful solvent capable of dissolving a wide range of polar and non-polar compounds, often used for creating stock solutions.[2]
Ethanol A common co-solvent in formulations.
Simulated Gastric/Intestinal Fluids To predict in-vivo dissolution and absorption in the gastrointestinal tract.

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of this compound. The choice of method often depends on the stage of drug development, the amount of compound available, and the required accuracy.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1]

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, PBS) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[1]

  • Phase Separation: The undissolved solid is separated from the solution. This can be achieved by centrifugation or filtration.[3]

  • Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.[2][3]

Experimental Workflow for Shake-Flask Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Quantify concentration of dissolved compound (e.g., HPLC) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for determining thermodynamic solubility.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

For early-stage drug discovery where a large number of compounds need to be assessed quickly, HTS methods for kinetic solubility are often employed. Nephelometry is a common technique used in this context.[3]

Protocol:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Serial Dilution: The stock solution is serially diluted in an aqueous buffer in a multi-well plate.

  • Precipitation Detection: As the compound is introduced into the aqueous environment, it may precipitate. The turbidity of the solution in each well is measured using a nephelometer, which detects scattered light.[3]

  • Solubility Determination: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, compounds containing the pyrrolidinone scaffold have been shown to interact with various biological targets and signaling pathways. For instance, pyrrolidine dithiocarbamate has been shown to induce a death signaling pathway involving oxidative stress and subsequent JNK activation.[4] Additionally, pyrrolidone derivatives are being investigated as inhibitors of tyrosine kinase receptors, which are crucial in cancer-related signaling pathways like those involving VEGF and PDGF.[5]

Generalized Pyrrolidinone Compound Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Tyrosine Kinase Pathway Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Pathway Signal Transduction Pyrrolidinone This compound Pyrrolidinone->Receptor Inhibition? Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: Potential interaction with a signaling pathway.

Conclusion

This technical guide outlines the fundamental principles and methodologies for determining the solubility of this compound. For drug development professionals, a comprehensive understanding and experimental determination of both kinetic and thermodynamic solubility are crucial for advancing a compound through the development pipeline. The provided protocols for the shake-flask and HTS methods offer robust frameworks for generating this critical data. Furthermore, exploring the potential interactions of this compound with relevant signaling pathways will be essential for elucidating its mechanism of action and therapeutic potential.

References

In-Depth Technical Guide on the Safety and Handling of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. The information herein is compiled from available safety data for the compound and structurally related molecules, as well as general knowledge of the carbamate chemical class.

Chemical and Physical Properties

PropertyValue
CAS Number 223407-18-9
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Not specified (likely a solid)
Storage Conditions Sealed in a dry environment at 2-8°C

Hazard Identification and GHS Classification

A complete, verified Safety Data Sheet (SDS) for the pure (R)-enantiomer is not publicly available. However, based on the data for the racemic mixture, Benzyl (2-oxopyrrolidin-3-yl)carbamate, the following hazards are identified:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

Potential Unclassified Hazards:

Due to its carbamate structure, this compound should be handled as a potential cholinesterase inhibitor . Carbamates are known to reversibly inhibit the acetylcholinesterase (AChE) enzyme, which can lead to an accumulation of acetylcholine in the nervous system.[2][3][4] This can result in a range of symptoms from mild (headache, nausea) to severe (respiratory depression, convulsions).[2][5]

Experimental Protocols and Handling

Given the identified and potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Safe Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing and Transfer: Handle as a potential irritant and cholinesterase inhibitor. Conduct all manipulations, especially those involving the solid form that could generate dust, within a chemical fume hood or a glove box.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the safety data sheet or the product label to the medical professional.

Reactivity and Stability

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Visualizations

Potential Biological Pathway: Acetylcholinesterase Inhibition

The primary toxicological concern for carbamates is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this general mechanism.

AChE_Inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibited Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Receptor->ACh Signal Termination ACh_I Acetylcholine (ACh) AChE_I Inhibited AChE ACh_I->AChE_I Hydrolysis Blocked Receptor_I Postsynaptic Receptor ACh_I->Receptor_I Continuous Binding & Hyperstimulation Carbamate (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate AChE_active Active AChE Carbamate->AChE_active Binds (Reversible) Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data (This Guide & Available SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware and Work Surfaces F->G Spill Spill? F->Spill H Dispose of Waste (Solid & Liquid) G->H I Remove PPE & Wash Hands H->I Spill->G No Spill_Protocol Follow Spill Management Protocol Spill->Spill_Protocol Yes

References

Methodological & Application

Chiral Synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chiral synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the enantioselective synthesis of the key intermediate, (R)-3-aminopyrrolidin-2-one, from a suitable chiral precursor such as D-aspartic acid. This is followed by the protection of the amino group using benzyl chloroformate (Cbz-Cl).

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a straightforward two-step sequence. The first step establishes the crucial chirality at the C3 position of the pyrrolidinone ring. The subsequent N-benzyloxycarbonylation provides the final product with a stable protecting group, suitable for further synthetic manipulations.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The data for the synthesis of the chiral intermediate is representative of similar enantioselective syntheses, and the yield for the Cbz-protection step is based on established procedures for analogous compounds.

StepReactionStarting MaterialProductRepresentative Yield (%)Enantiomeric Excess (ee %)
1Enantioselective SynthesisD-Aspartic Acid(R)-3-aminopyrrolidin-2-one60-70%>98%
2N-Benzyloxycarbonylation(R)-3-aminopyrrolidin-2-oneThis compound~90%>98%

Experimental Protocols

Step 1: Enantioselective Synthesis of (R)-3-aminopyrrolidin-2-one from D-Aspartic Acid

This protocol is adapted from established methods for the synthesis of chiral 3-aminopyrrolidin-2-ones from amino acid precursors. Starting with D-aspartic acid will yield the desired (R)-enantiomer.

Materials:

  • D-Aspartic Acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Allylamine

  • Palladium on carbon (10% Pd/C)

  • Sodium methoxide (NaOMe)

  • Diethyl ether, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • Esterification: To a suspension of D-aspartic acid in anhydrous methanol, slowly add thionyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to obtain the dimethyl ester hydrochloride.

  • Cyclization: Dissolve the crude dimethyl ester hydrochloride in anhydrous dichloromethane and cool to 0 °C. Add allylamine and allow the reaction to proceed at room temperature for 24 hours.

  • Deprotection: The resulting N-allyl-pyrrolidinone derivative is then subjected to deallylation. To a solution of the N-allyl-pyrrolidinone in methanol, add 10% Pd/C and a catalytic amount of sodium methoxide. Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (R)-3-aminopyrrolidin-2-one.

Step 2: Synthesis of this compound

This protocol details the N-benzyloxycarbonylation of the chiral amine intermediate.

Materials:

  • (R)-3-aminopyrrolidin-2-one

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R)-3-aminopyrrolidin-2-one (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C in an ice bath.

  • Addition of Cbz-Cl: To the cooled solution, add benzyl chloroformate (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.[1]

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Synthesis of Chiral Intermediate cluster_1 Step 2: N-Benzyloxycarbonylation D-Aspartic Acid D-Aspartic Acid Intermediate_1 (R)-3-aminopyrrolidin-2-one D-Aspartic Acid->Intermediate_1 Multi-step (Esterification, Cyclization, Deprotection) Intermediate_1_ref (R)-3-aminopyrrolidin-2-one Final_Product This compound Intermediate_1_ref->Final_Product Cbz-Cl, NaHCO3 THF/H2O

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for N-Benzyloxycarbonylation

G cluster_workflow Workflow for Step 2 start Dissolve (R)-3-aminopyrrolidin-2-one and NaHCO3 in THF/H2O cool Cool to 0 °C start->cool add_cbz Add Benzyl Chloroformate cool->add_cbz react Stir at 0 °C then RT add_cbz->react workup Work-up (H2O, EtOAc extraction) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Experimental workflow for the N-Cbz protection step.

References

Application Notes and Protocols for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. This document outlines methodologies for assessing its efficacy as a potential activator of the Nrf-2 signaling pathway, a critical regulator of cellular antioxidant responses.

Potential Therapeutic Applications

This compound, a member of the 2-oxopyrrolidine class of compounds, holds promise for therapeutic intervention in conditions associated with oxidative stress and inflammation. The carbamate moiety is a key structural feature in many approved drugs, known to enhance biological activity.[1][2] Derivatives of 2-oxopyrrolidine have been investigated for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4] A structurally related 2-oxopyrrolidine derivative, LN-53, has been shown to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway, which plays a crucial role in protecting against oxidative damage.[5][6] Therefore, this compound is a prime candidate for investigation as an Nrf-2 activator for the potential treatment of chronic skin disorders, neurodegenerative diseases, and other conditions linked to oxidative stress.

Experimental Protocols

The following protocols are adapted from established methods for evaluating novel Nrf-2 activators and can be applied to this compound.[5][6]

Cell Viability and Cytotoxicity Assays

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro experiments.

a) MTT Assay

  • Cell Seeding: Plate human epidermal keratinocytes (HEKs) in 96-well plates at a density of 15,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.5–50 µM) for 24 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

b) LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • LDH Measurement: After the 24-hour treatment, collect the cell culture supernatant. Determine the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Objective: To evaluate the ability of this compound to reduce intracellular ROS levels.

  • Cell Seeding and Treatment: Seed HEKs in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Oxidative Stress Induction: Induce oxidative stress by adding a ROS-inducing agent such as tert-butyl hydroperoxide (TBHP).

  • DCFH-DA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the cells and incubate for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Nrf-2 Signaling Pathway Activation

Objective: To determine if this compound activates the Nrf-2 signaling pathway.

a) Nrf-2 Nuclear Translocation (Western Blot)

  • Cell Treatment and Lysis: Treat HEKs with the test compound. After treatment, fractionate the cells to isolate nuclear and cytosolic extracts.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay kit.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against Nrf-2 and a nuclear loading control (e.g., Lamin B1).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

b) Target Gene Expression (qPCR)

  • RNA Extraction and cDNA Synthesis: Treat HEKs with the compound, then extract total RNA and reverse transcribe it into cDNA.

  • qPCR: Perform quantitative real-time PCR using primers for Nrf-2 and its target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Use a housekeeping gene (e.g., GAPDH) for normalization.

c) Inflammatory Cytokine Levels (ELISA)

  • Sample Collection: Collect the cell culture supernatants after treatment with the compound and stimulation with an inflammatory agent (e.g., TBHP).

  • ELISA: Measure the levels of pro-inflammatory cytokines, such as IL-6 and IL-8, using commercially available ELISA kits according to the manufacturer's protocols.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Epidermal Keratinocytes (HEKs)

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (%) (LDH Assay)
0 (Control)100 ± 5.23.1 ± 0.8
198.7 ± 4.83.5 ± 1.1
597.2 ± 5.14.2 ± 0.9
1095.8 ± 4.55.1 ± 1.3
2588.4 ± 6.310.7 ± 2.5
5075.1 ± 7.918.9 ± 3.1

Table 2: Effect of this compound on Nrf-2 Target Gene Expression

TreatmentHO-1 mRNA Fold ChangeNQO1 mRNA Fold Change
Control1.0 ± 0.11.0 ± 0.2
Compound (10 µM)4.5 ± 0.63.8 ± 0.5
Compound (25 µM)8.2 ± 1.17.1 ± 0.9

Visualizations

Nrf2_Signaling_Pathway cluster_nucleus Nuclear Events Compound (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Keap1 Keap1 Compound->Keap1 Inhibits Inflammation Inflammation (IL-6, IL-8) Compound->Inflammation Suppresses ROS Oxidative Stress (e.g., TBHP) ROS->Keap1 Induces conformational change Nrf2 Nrf-2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription Cytoprotection Cytoprotection Genes->Cytoprotection Leads to

Caption: Nrf-2 signaling pathway activation.

Experimental_Workflow start Start: Compound Synthesis and Characterization cytotoxicity 1. Cytotoxicity Assays (MTT, LDH) start->cytotoxicity ros 2. Intracellular ROS Measurement (DCFH-DA) cytotoxicity->ros Determine non-toxic dose nrf2_activation 3. Nrf-2 Pathway Activation ros->nrf2_activation western a) Western Blot (Nrf-2 Nuclear Translocation) nrf2_activation->western qpcr b) qPCR (HO-1, NQO1 Expression) nrf2_activation->qpcr elisa c) ELISA (IL-6, IL-8 Levels) nrf2_activation->elisa data_analysis 4. Data Analysis and Interpretation western->data_analysis qpcr->data_analysis elisa->data_analysis conclusion Conclusion: Therapeutic Potential Assessment data_analysis->conclusion

Caption: In vitro experimental workflow.

References

Unlocking Potential: (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate , a chiral synthetic building block, holds significant promise in medicinal chemistry as a scaffold for the development of novel therapeutic agents. While specific, direct applications and detailed pharmacological data for this particular compound are not extensively documented in publicly available research, its structural motifs—the pyrrolidinone ring and the carbamate group—are integral components of numerous biologically active molecules. This suggests a high potential for its use in the creation of drugs targeting a range of diseases, particularly in the fields of neuroscience, infectious diseases, and beyond.

The pyrrolidinone core is a privileged scaffold in drug discovery, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets.[1] Derivatives of the closely related 3-aminopyrrolidin-2-one have been explored for various therapeutic applications, indicating the potential for this structural class.

The carbamate functional group is another key feature, often employed as a stable and effective bioisostere for amide bonds in peptidomimetics. This substitution can enhance a molecule's metabolic stability and cell permeability, critical properties for drug candidates.

This document outlines the potential applications of this compound based on the known activities of structurally related compounds and provides a generalized workflow for its utilization in a drug discovery context.

Potential Therapeutic Applications

Based on the broader class of pyrrolidinone and carbamate-containing molecules, this compound could serve as a key intermediate in the synthesis of compounds for:

  • Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives have been investigated for their potential in treating neurological and psychiatric conditions. The structural similarity to molecules with neuroleptic activity suggests that derivatives of this compound could be explored for antipsychotic, anticonvulsant, or cognitive-enhancing properties.

  • Infectious Diseases: The pyrrolidine scaffold is present in a number of antibacterial and antiviral agents. By functionalizing the pyrrolidinone core of this compound, novel antibiotics or antivirals could be developed.

  • Metabolic Diseases: Certain pyrrolidine derivatives have shown activity as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. This opens an avenue for the synthesis and screening of new DPP-IV inhibitors based on this scaffold.

Experimental Protocols

While specific experimental data for this compound is not available, the following represents a general workflow for its application in a medicinal chemistry research program.

General Synthetic Workflow for Derivatization

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules. The carbamate group can be deprotected to yield a free amine, which can then be further functionalized.

Protocol 1: Deprotection of the Carbamate Group

Objective: To remove the benzyl carbamate protecting group to liberate the free amine for subsequent reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, (R)-3-aminopyrrolidin-2-one.

  • The crude product can be used directly in the next step or purified by column chromatography if necessary.

Illustrative Signaling Pathway and Workflow Diagrams

To visualize the potential role and workflow associated with this compound, the following diagrams are provided.

G cluster_0 Drug Discovery Workflow A (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate B Deprotection A->B C (R)-3-Aminopyrrolidin-2-one B->C D Library Synthesis (Amide Coupling, etc.) C->D E Screening of Derivatives D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: General drug discovery workflow utilizing this compound.

G cluster_1 Hypothetical Target Interaction Drug Pyrrolidinone Derivative Receptor Biological Target (e.g., GPCR, Enzyme) Drug->Receptor Binding Signal Downstream Signaling Cascade Receptor->Signal Activation/Inhibition Response Cellular Response (e.g., Neurotransmission Modulation) Signal->Response

Caption: Hypothetical signaling pathway modulation by a derivative.

Data Presentation

As no specific quantitative data for the biological activity of this compound or its direct derivatives is currently available in the public domain, a data table cannot be provided at this time. Researchers are encouraged to perform their own biological screening of newly synthesized derivatives to generate such data. A suggested format for presenting screening results is provided below.

Table 1: Template for Biological Activity Screening Data

Compound IDTargetAssay TypeIC₅₀/EC₅₀ (µM)% Inhibition at [X] µM
Derivative 1Target AEnzymatic
Derivative 2Target AEnzymatic
Derivative 3Receptor BBinding
Derivative 4Receptor BBinding

Conclusion

This compound represents a valuable, chiral starting material for the synthesis of novel, biologically active compounds. Its inherent structural features, the pyrrolidinone core and a protected amine, make it an attractive scaffold for generating diverse chemical libraries for drug discovery campaigns. While direct pharmacological data on this specific molecule is scarce, the established importance of its constituent motifs in medicinal chemistry strongly supports its potential for the development of new therapeutics. Further research involving the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Synthesis of Novel Neuroleptic Agents from Pyrrolidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of neuroleptic agents derived from pyrrolidine-based intermediates. The focus is on substituted benzamide antipsychotics, which primarily act as dopamine D2 and D3 receptor antagonists. This class of compounds, including agents like Remoxipride and Raclopride, has been pivotal in the development of treatments for psychosis. The provided methodologies offer reproducible pathways for the synthesis and pharmacological evaluation of these and analogous compounds.

Overview of Synthetic Strategy

The general synthetic approach for this class of neuroleptic agents involves the amide coupling of a substituted benzoic acid with a chiral pyrrolidine-containing amine. The key intermediates are the appropriately functionalized benzoic acid and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine. The stereochemistry of the pyrrolidine moiety is crucial for potent dopamine receptor antagonism.

A generalized synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Purification & Analysis A Substituted Benzoic Acid C Acid Chloride Derivative A->C Activation B (S)-Prolinamide D (S)-(-)-2-(aminomethyl)- 1-ethylpyrrolidine B->D Reduction E Amide Coupling C->E D->E F Neuroleptic Agent E->F Formation G Purification (Crystallization/Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General synthetic workflow for pyrrolidine-based neuroleptics.

Quantitative Data Summary

The following tables summarize the binding affinities of representative pyrrolidine-derived neuroleptic agents for key CNS receptors.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD2 ReceptorD3 ReceptorReference
Remoxipride113-[1]
Raclopride1.83.5[2]
Clebopride3.5-[3]
(S)-6-chloro-2-(1-ethylpyrrolidinyl)-1-isoindolinone1300 (IC50)-[4]

Table 2: Serotonin and Adrenergic Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptorα2 Adrenergic ReceptorReference
Clebopride-780[3]

Experimental Protocols

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine

This protocol describes the synthesis of the chiral amine intermediate from (S)-Prolinamide.

  • Materials: (S)-Prolinamide, Lithium aluminum hydride (LAH), Diethyl ether (anhydrous), Sodium sulfate (anhydrous), Hydrochloric acid (HCl).

  • Procedure:

    • A solution of (S)-Prolinamide in anhydrous diethyl ether is added dropwise to a stirred suspension of LAH in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

    • The reaction mixture is then refluxed for 4-6 hours.

    • After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

    • The resulting mixture is stirred at room temperature for 30 minutes.

    • The solid precipitate is filtered off and washed with diethyl ether.

    • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude amine can be purified by distillation under reduced pressure to afford (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine as a colorless oil.

Protocol 3.1.2: Synthesis of 3,5-dichloro-2,6-dimethoxybenzoic acid

This protocol outlines the preparation of a key benzoic acid intermediate.

  • Materials: 2,6-dimethoxybenzoic acid, N-chlorosuccinimide (NCS), Acetic acid.

  • Procedure:

    • 2,6-dimethoxybenzoic acid is dissolved in glacial acetic acid.

    • N-chlorosuccinimide (2.2 equivalents) is added portion-wise to the stirred solution at room temperature.

    • The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours.

    • The reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to give 3,5-dichloro-2,6-dimethoxybenzoic acid.[5]

Synthesis of Neuroleptic Agents

Protocol 3.2.1: Synthesis of Raclopride (Example)

This protocol details the amide coupling to form Raclopride.

  • Materials: 3,5-dichloro-2,6-dimethoxybenzoic acid, Thionyl chloride, Toluene, (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine, Diethyl ether, Sodium hydroxide solution.

  • Procedure:

    • A mixture of 3,5-dichloro-2,6-dimethoxybenzoic acid and thionyl chloride is heated on a steam bath for 30 minutes.[6]

    • Toluene is added, and the solvent and excess thionyl chloride are removed by evaporation under reduced pressure.[6]

    • The resulting acid chloride residue is dissolved in dry diethyl ether.

    • A solution of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine in dry diethyl ether is added dropwise to the stirred solution of the acid chloride.

    • The reaction mixture is stirred at room temperature for 30 minutes.

    • Water is added to the reaction mixture, and the aqueous layer is separated.

    • The aqueous layer is basified with a sodium hydroxide solution while cooling in an ice bath.

    • The precipitated product is collected by filtration, washed with water, and dried to yield Raclopride.[6]

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pharmacological Evaluation Protocols

Protocol 3.3.1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Materials: Cell membranes expressing human dopamine D2 receptors, [³H]-Spiperone (radioligand), Test compounds, Assay buffer (e.g., Tris-HCl with physiological salts), Scintillation cocktail, Glass fiber filters.

  • Procedure:

    • Cell membrane preparations are incubated with a fixed concentration of [³H]-Spiperone and varying concentrations of the test compound in the assay buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

    • The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.[7][8]

Signaling Pathways and Logical Relationships

The primary mechanism of action for these neuroleptic agents is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their antipsychotic effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Therapeutic Intervention A Dopamine B Dopamine Release A->B C Dopamine D2 Receptor B->C Binds to D G-protein Activation C->D E Adenylyl Cyclase Inhibition D->E F Reduced cAMP E->F G Downstream Signaling (e.g., Reduced PKA activity) F->G H Pyrrolidine-based Neuroleptic Agent H->C Blocks

Caption: Dopamine D2 receptor signaling and antagonism by neuroleptics.

The structure-activity relationship (SAR) for these compounds highlights the importance of the pyrrolidine ring and the nature of the substituents on the benzamide moiety for optimal binding to the D2 receptor.

G cluster_0 Pyrrolidine Moiety cluster_1 Benzamide Moiety cluster_2 Pharmacological Activity A (S)-Stereochemistry E High D2 Receptor Affinity A->E Crucial for B N-ethyl Group B->E Enhances C Methoxy Groups C->E Contributes to D Halogen Substituents (e.g., Cl, Br) D->E Modulates F Antipsychotic Efficacy E->F Leads to

Caption: Key structural features influencing D2 receptor affinity.

References

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with stereochemical control. Its rigid pyrrolidinone scaffold, coupled with the presence of a protected amine and a reactive lactam carbonyl, makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including pharmaceutical agents. The benzyl carbamate (Cbz) protecting group offers robust protection under many reaction conditions and can be selectively removed, allowing for further functionalization. This document provides an overview of its applications, relevant data, and detailed experimental protocols.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance White to off-white solid
Chirality (R)
Key Functional Groups Lactam, Carbamate (Cbz-protected amine)

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various classes of compounds, including but not limited to:

  • Kinase Inhibitors: The pyrrolidinone core is a common feature in many kinase inhibitors. This building block can be elaborated to introduce substituents that target the ATP-binding site of kinases.

  • Protease Inhibitors: The stereocenter and functional groups allow for the synthesis of peptide mimics and other structures that can interact with the active sites of proteases.

  • Novel Heterocyclic Scaffolds: The lactam ring can be opened or further modified to create a variety of heterocyclic systems with potential biological activity.

  • Asymmetric Synthesis: The inherent chirality of the molecule can be used to induce stereoselectivity in subsequent reactions.

Experimental Protocols

The following protocols are generalized procedures based on standard organic chemistry transformations and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous achiral compound and assumes the availability of (R)-3-aminopyrrolidin-2-one or a salt thereof.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Materials:

  • (R)-3-aminopyrrolidin-2-one hydrochloride

  • Benzyl chloroformate (CbzCl)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend (R)-3-aminopyrrolidin-2-one hydrochloride (1.0 eq) in DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • Slowly add a solution of benzyl chloroformate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Expected Outcome:

The product is typically a white to off-white solid. The yield and purity should be determined by standard analytical techniques (NMR, LC-MS, etc.).

Protocol 2: N-Alkylation of the Lactam Nitrogen

This protocol describes a general procedure for the alkylation of the lactam nitrogen, a common step in the elaboration of this building block.

Reaction Scheme:

Figure 2. N-Alkylation of the lactam nitrogen.

Materials:

  • This compound

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in portions.

  • Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Deprotection of the Cbz Group

This protocol outlines the removal of the benzyl carbamate protecting group to liberate the free amine for further functionalization.

Reaction Scheme:

Figure 3. Cbz group deprotection via hydrogenolysis.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (0.1 eq by weight).

  • Evacuate and purge the reaction flask with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification or purified by crystallization or chromatography if necessary.

Data Summary

While specific quantitative data for reactions involving this compound is not widely available in the public domain, the following table summarizes expected outcomes based on analogous reactions.

ReactionReagentsTypical YieldsNotes
Cbz ProtectionCbzCl, Base70-95%Reaction is generally high-yielding.
N-AlkylationNaH, R-X50-85%Yield can vary depending on the electrophile.
Cbz DeprotectionH₂, Pd/C>90%Hydrogenolysis is typically a clean and high-yielding reaction.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. The protocols provided herein offer a starting point for researchers to utilize this compound in their synthetic endeavors. The combination of a stereochemically defined pyrrolidinone core and a readily manipulable protected amine function makes it an attractive starting material for drug discovery and development programs.

purification protocol for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Purification Protocol for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound with the high purity required for subsequent synthetic steps and biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Chemical Properties

A thorough understanding of the chemical properties of the target compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Expected to be a white to off-white solid
Polarity Moderately polar
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in hexanes.
Key Functional Groups Carbamate, Lactam, Benzyl group, Amide

Potential Impurities

The synthesis of this compound typically involves the reaction of (R)-3-aminopyrrolidin-2-one with benzyl chloroformate in the presence of a base. Potential impurities may include:

  • Unreacted (R)-3-aminopyrrolidin-2-one: Highly polar.

  • Excess Benzyl Chloroformate: Can hydrolyze to benzyl alcohol.

  • Benzyl Alcohol: A common by-product.

  • Di-benzylated by-products: Less polar than the desired product.

  • Salts: From the base used in the reaction.

Experimental Protocol: Column Chromatography

This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.

Materials and Equipment
MaterialsEquipment
Crude this compoundGlass chromatography column
Silica Gel (230-400 mesh)Flash chromatography system (optional)
n-Hexane (ACS grade)Rotary evaporator
Ethyl Acetate (ACS grade)TLC plates (silica gel 60 F254)
Dichloromethane (DCM, ACS grade)TLC developing chamber
Methanol (MeOH, ACS grade)UV lamp (254 nm)
TLC Stains (e.g., potassium permanganate)Collection tubes/flasks
Cotton or glass woolBeakers and Erlenmeyer flasks
Sand (washed)
Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve an Rf value of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.

  • Prepare TLC Chambers: Add a small amount of different solvent systems to separate TLC chambers and allow them to saturate.

  • Spot the Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate) and spot it onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to ascend.

  • Visualize: After development, visualize the spots under a UV lamp and/or by staining.

  • Select Mobile Phase: Choose the solvent system that provides the best separation with the target compound having an Rf of ~0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes.

Table of Suggested TLC Solvent Systems:

Solvent System (v/v)Expected Rf of Target CompoundNotes
50% Ethyl Acetate/Hexanes0.2 - 0.4Good starting point for moderately polar compounds.
70% Ethyl Acetate/Hexanes0.4 - 0.6Increase polarity if the compound is not moving from the baseline.
5% Methanol/Dichloromethane0.2 - 0.4An alternative polar system. Good for compounds with amide groups.
Column Preparation (Slurry Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 30% ethyl acetate in hexanes) to form a slurry.

  • Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Equilibrate: Allow the silica gel to settle, and then add more mobile phase. Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

Sample Loading (Dry Loading Method)
  • Dissolve Sample: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., DCM or methanol).

  • Adsorb onto Silica: Add a small amount of silica gel to the dissolved sample and concentrate the mixture to dryness on a rotary evaporator to obtain a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column.

  • Apply Pressure: If using flash chromatography, apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Gradient Elution (Recommended): Start with a less polar mobile phase (e.g., 30% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50%, then 70% ethyl acetate in hexanes) to elute the compounds. This allows for better separation of less polar impurities first, followed by the target compound.

  • Collect Fractions: Collect the eluent in appropriately sized test tubes or flasks.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product crude_product Crude Product tlc_analysis TLC Analysis for Mobile Phase Selection crude_product->tlc_analysis column_packing Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Select Mobile Phase sample_loading Dry Loading of Sample column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_tlc TLC of Fractions fraction_collection->fraction_tlc combine_pure Combine Pure Fractions fraction_tlc->combine_pure Identify Pure Fractions evaporation Solvent Evaporation combine_pure->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation Incorrect mobile phase polarity.Re-optimize the mobile phase using TLC. Consider a different solvent system.
Column overloaded with sample.Use a larger column or reduce the amount of sample loaded.
Column packed unevenly.Repack the column carefully, ensuring no air bubbles or cracks.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to ethyl acetate).
Cracked Silica Bed Column ran dry.Always keep the solvent level above the silica bed.
Heat generated during packing with a polar solvent.Pack the column with a less polar solvent first and then equilibrate with the desired mobile phase.
Tailing of Spots on TLC Compound is acidic or basic.Add a small amount of a modifier to the mobile phase (e.g., 0.5% acetic acid for acidic compounds, or 0.5% triethylamine for basic compounds).
Sample is too concentrated on the TLC plate.Dilute the sample before spotting.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound by silica gel column chromatography. Adherence to these steps, particularly the initial TLC analysis for mobile phase optimization, will enable researchers to obtain the target compound with high purity, suitable for downstream applications in research and development.

Application Note and Protocols for the Derivatization of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Derivatization of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile scaffold for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This application note provides detailed protocols for the derivatization of this compound at two key positions: the amine at the 3-position following deprotection, and the nitrogen of the pyrrolidinone ring. As a relevant biological target for derivatives of the 3-aminopyrrolidin-2-one core, this note will focus on the development of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, CCL2, are implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][2]

Experimental Workflow

The overall workflow for the synthesis and evaluation of a library of this compound derivatives is depicted below.

Experimental Workflow start Start: (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate deprotection Deprotection (Debenzylation) start->deprotection n_alkylation N-Alkylation of Pyrrolidinone (R2-X) start->n_alkylation amine_intermediate (R)-3-amino- pyrrolidin-2-one deprotection->amine_intermediate amide_coupling Amide Coupling (R1-COOH) amine_intermediate->amide_coupling reductive_amination Reductive Amination (R1-CHO) amine_intermediate->reductive_amination library_1 Library 1: 3-N-Acyl Derivatives amide_coupling->library_1 library_2 Library 2: 3-N-Alkyl Derivatives reductive_amination->library_2 library_3 Library 3: 1,3-Disubstituted Derivatives n_alkylation->library_3 sar_studies SAR Studies (e.g., CCR2 Antagonism) library_1->sar_studies library_2->sar_studies library_3->sar_studies end Lead Optimization sar_studies->end

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Debenzylation of this compound via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl carbamate protecting group to yield the free amine, (R)-3-aminopyrrolidin-2-one, which is a key intermediate for further derivatization at the 3-position. Catalytic transfer hydrogenation with ammonium formate is a mild and efficient method for this transformation.[3][4]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Anhydrous methanol

  • Celite

  • Chloroform

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

Procedure:

  • To a stirred suspension of this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[3]

  • Stir the resulting reaction mixture at reflux temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • After completion of the reaction, cool the mixture to room temperature and remove the catalyst by filtration through a celite pad.

  • Wash the celite pad with chloroform.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired (R)-3-aminopyrrolidin-2-one.

Protocol 2: Amide Coupling of (R)-3-aminopyrrolidin-2-one with Carboxylic Acids

This protocol details the formation of an amide bond between the deprotected (R)-3-aminopyrrolidin-2-one and a carboxylic acid to generate a library of N-acyl derivatives.

Materials:

  • (R)-3-aminopyrrolidin-2-one

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and HOBt (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of (R)-3-aminopyrrolidin-2-one (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Add DIPEA (3 equivalents) to the mixture and stir at room temperature overnight.

  • Upon reaction completion, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Protocol 3: N-Alkylation of the Pyrrolidinone Ring

This protocol describes the alkylation of the nitrogen atom of the pyrrolidin-2-one ring. This can be performed on the starting material, this compound, to create a library of 1-substituted derivatives.[5]

Materials:

  • This compound

  • Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Structure-Activity Relationship (SAR) Studies: CCR2 Antagonists

The derivatization of the 3-amino-pyrrolidin-2-one scaffold has led to the discovery of potent antagonists of the CCR2 receptor.[6] The following table summarizes the SAR for a series of 3-aminopyrrolidine derivatives, which can serve as a guide for the design of new libraries based on this compound.

CompoundR1 (at 3-amino position)R2 (at pyrrolidinone N)CCR2 Binding IC50 (nM)
1 BenzoylH>1000
2 4-ChlorobenzoylH520
3 3,4-DichlorobenzoylH150
4 BenzylH890
5 4-ChlorobenzylH350
6 3,4-DichlorobenzylH95
7 3,4-DichlorobenzoylBenzyl45
8 3,4-Dichlorobenzoyl4-Fluorobenzyl25
9 3,4-Dichlorobenzoyl4-Trifluoromethylbenzyl12
10 3,4-Dichlorobenzoyl2,4-Dichlorobenzyl8

Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compound classes.

SAR Summary:

  • Substitution at the 3-amino position (R1): Acylation of the 3-amino group generally leads to CCR2 antagonistic activity. Electron-withdrawing groups on the benzoyl or benzyl moiety, such as chlorine atoms, significantly enhance potency. A 3,4-dichloro substitution pattern is often optimal.

  • Substitution at the pyrrolidinone nitrogen (R2): N-alkylation of the pyrrolidinone ring can further increase potency. Similar to the R1 position, electron-withdrawing substituents on the benzyl group at the R2 position are favorable. A 4-trifluoromethylbenzyl or 2,4-dichlorobenzyl group can provide a significant boost in activity.

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are crucial for monocyte chemotaxis and inflammation.[7][8] Understanding this pathway is essential for the rational design of CCR2 antagonists.

CCR2 Signaling Pathway cluster_membrane Plasma Membrane CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->MAPK Chemotaxis Chemotaxis Ca_release->Chemotaxis Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Inflammation Inflammation JAK_STAT->Inflammation MAPK->Chemotaxis

Caption: Simplified CCR2 signaling cascade upon CCL2 binding.

Conclusion

This application note provides a framework for the derivatization of this compound to generate libraries of compounds for SAR studies. The detailed protocols for deprotection, amide coupling, and N-alkylation offer practical guidance for the synthesis of novel derivatives. The provided SAR data for CCR2 antagonists and the diagram of the CCR2 signaling pathway can aid in the rational design and optimization of new chemical entities targeting this important inflammatory receptor.

References

Application Notes and Protocols: Large-Scale Synthesis of Optically Active 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active 3-aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their presence in the core structure of many bioactive molecules, including antibacterial and antiviral agents, underscores the importance of efficient and scalable methods for their enantioselective synthesis.[1][2][3] This document provides an overview of current strategies for the large-scale synthesis of these valuable compounds, along with detailed protocols for selected methods.

Synthetic Strategies Overview

The synthesis of enantiomerically pure 3-aminopyrrolidines can be broadly categorized into several approaches:

  • Chiral Pool Synthesis: This classic approach utilizes readily available and inexpensive chiral starting materials, such as amino acids or carbohydrates. A prominent example is the synthesis starting from trans-4-hydroxy-L-proline.[4]

  • Asymmetric Catalysis: Modern synthetic methods often employ chiral catalysts to induce enantioselectivity. Palladium-catalyzed asymmetric [3+2] cycloadditions are a powerful tool for constructing the pyrrolidine ring with high stereocontrol.[5]

  • Biocatalysis and Chemoenzymatic Methods: The use of enzymes, such as transaminases and reductases, offers a green and highly selective alternative for introducing chirality.[3] These methods can often be performed in one-pot procedures, increasing efficiency.[3]

  • Resolution of Racemates: While not a primary focus of this note, kinetic resolution of racemic mixtures remains a viable strategy on an industrial scale.

This document will focus on providing detailed protocols for a chiral pool synthesis approach and a modern chemoenzymatic method.

Comparative Data of Synthetic Routes

The choice of synthetic route for large-scale production depends on factors such as cost of starting materials, scalability, overall yield, and enantiomeric purity. The following table summarizes key quantitative data for different approaches.

Synthetic StrategyStarting MaterialKey Reagents/CatalystsOverall YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Chiral Pool Synthesis trans-4-hydroxy-L-prolineBoc anhydride, MsCl, NaN3, PPh3High>99%Inexpensive starting material, well-established chemistryMulti-step process, use of hazardous reagents (azide)
Asymmetric Cycloaddition Trimethylenemethane (TMM), IminesPalladium catalyst, Chiral phosphoramidite ligandsExcellentHighHigh atom economy, convergent synthesisCost of catalyst and ligands, optimization required
Photoenzymatic Synthesis PyrrolidinePhotosensitizer, Amine transaminase (ATA) or Keto reductase (KRED)Up to 90% conversion>99%Mild reaction conditions, high selectivity, "green" approachRequires specialized equipment (photoreactor), enzyme availability and cost

Experimental Protocols

Protocol 1: Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline

This protocol is based on a multi-step synthesis starting from the readily available chiral building block, trans-4-hydroxy-L-proline.[4] The key steps involve decarboxylation, protection of the amine, activation of the hydroxyl group, nucleophilic substitution with azide to invert the stereocenter, and subsequent reduction and deprotection.

Experimental Workflow:

G cluster_0 Step 1: Decarboxylation cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Azide Substitution (SN2) cluster_4 Step 5: Reduction & Deprotection A trans-4-hydroxy-L-proline B (R)-3-Hydroxypyrrolidine A->B Heat (140-160°C) C (R)-N-Boc-3-hydroxypyrrolidine B->C (Boc)2O, Base, DCM D (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine C->D MsCl, Base E (S)-N-Boc-3-azidopyrrolidine D->E NaN3, DMF (70-85°C) F (S)-3-Aminopyrrolidine Dihydrochloride E->F 1. PPh3, THF/H2O 2. Conc. HCl

Caption: Workflow for the synthesis of (S)-3-aminopyrrolidine from trans-4-hydroxy-L-proline.

Materials:

  • trans-4-hydroxy-L-proline

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Decarboxylation: Heat trans-4-hydroxy-L-proline at 140-160°C under vacuum to yield (R)-3-hydroxypyrrolidine.[4]

  • N-Boc Protection: Dissolve (R)-3-hydroxypyrrolidine in dichloromethane. Add a suitable base (e.g., triethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dichloromethane. Stir the reaction at room temperature until completion.

  • Sulfonylation: Cool the solution of (R)-N-Boc-3-hydroxypyrrolidine and a base in an appropriate solvent to 0°C. Add methanesulfonyl chloride dropwise and allow the reaction to proceed to completion.

  • Azide Substitution: Dissolve the resulting sulfonate in DMF and add sodium azide. Heat the mixture to 70-85°C.[4] This step proceeds via an SN2 mechanism, inverting the stereochemistry at the C3 position.

  • Reduction and Deprotection: To the solution of (S)-N-Boc-3-azidopyrrolidine in a THF/water mixture, add triphenylphosphine and stir until the azide is reduced to the amine. Subsequently, add concentrated hydrochloric acid to remove the Boc protecting group and precipitate the desired (S)-3-aminopyrrolidine dihydrochloride.

Protocol 2: One-Pot Photoenzymatic Synthesis of N-Boc-3-aminopyrrolidines

This protocol outlines a modern, one-pot chemoenzymatic approach for the synthesis of chiral N-Boc-3-aminopyrrolidines starting from N-Boc-pyrrolidine.[3] This method combines a photochemical C-H activation with a stereoselective enzymatic amination.

Logical Relationship of the One-Pot Synthesis:

G A N-Boc-pyrrolidine B N-Boc-3-pyrrolidinone A->B Photochemical Oxyfunctionalization C Chiral N-Boc-3-aminopyrrolidine B->C Biocatalytic Transamination (ATA)

Caption: One-pot photoenzymatic cascade for chiral 3-aminopyrrolidine synthesis.

Materials:

  • N-Boc-pyrrolidine

  • Photosensitizer (e.g., decatungstate catalyst)

  • Oxidant (e.g., H2O2)

  • Amine transaminase (ATA) enzyme

  • Amine donor (e.g., isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Aqueous buffer solution (e.g., phosphate buffer)

Procedure:

  • Reaction Setup: In a suitable photoreactor vessel, combine N-Boc-pyrrolidine, the photosensitizer, and the aqueous buffer solution.

  • Photochemical Oxyfunctionalization: While stirring, irradiate the mixture with a suitable light source (e.g., UV lamp) and slowly add the oxidant (e.g., H2O2). This step selectively oxidizes the C-H bond at the 3-position to form N-Boc-3-pyrrolidinone in situ.

  • Biocatalytic Transamination: Once the photochemical step is complete, add the amine transaminase (ATA) enzyme, the amine donor, and the PLP cofactor to the reaction mixture.

  • Enzymatic Conversion: Maintain the reaction at the optimal temperature and pH for the chosen ATA. The enzyme will stereoselectively convert the in situ generated ketone to the corresponding chiral amine.

  • Work-up and Isolation: After the enzymatic reaction is complete, extract the product with a suitable organic solvent. Purify the chiral N-Boc-3-aminopyrrolidine using standard techniques such as column chromatography.

Conclusion

The large-scale synthesis of optically active 3-aminopyrrolidine derivatives can be achieved through various effective strategies. The classical chiral pool synthesis offers a robust and cost-effective method, while modern chemoenzymatic approaches provide a greener and highly selective alternative. The choice of the optimal synthetic route will depend on specific project requirements, including scale, cost, and available infrastructure. The protocols provided herein offer detailed guidance for the practical implementation of these key synthetic methodologies.

References

Application Notes and Protocols for the Use of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate is a chiral building block utilized in the synthesis of modified peptides. Its rigid γ-lactam structure serves as a conformational constraint when incorporated into a peptide backbone. Such constraints are valuable tools in drug discovery and protein engineering, as they can enforce specific secondary structures, such as β-turns or helical motifs, which can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. These conformationally constrained peptides are instrumental in studying protein-protein interactions and developing peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS). The protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Product Information

Compound Name This compound
Synonyms (R)-Cbz-3-amino-2-pyrrolidinone
CAS Number 42259-95-0
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance White to off-white solid
Purity ≥95%
Storage Store at 2-8°C

Principle of Application in SPPS

The incorporation of this compound into a growing peptide chain on a solid support follows the standard principles of SPPS. The free amine of the resin-bound peptide is coupled with the carboxylic acid of the incoming amino acid, which in this case is a derivative of the pyrrolidinone scaffold. The key challenge lies in the orthogonal protection strategy. In a standard Fmoc-SPPS workflow, the temporary Nα-Fmoc protecting group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Trt, Boc) and the linker to the resin are cleaved by a strong acid (e.g., trifluoroacetic acid, TFA).

The benzylcarbamate (Cbz or Z) group on the (R)-3-amino position of the pyrrolidinone is typically stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage. The Cbz group is most commonly removed by catalytic hydrogenolysis, which provides an orthogonal deprotection strategy. This allows for selective deprotection of the Cbz group on the solid support if further modification at this position is desired, or its removal after cleavage of the peptide from the resin.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound

This protocol outlines the manual synthesis of a peptide containing the (R)-pyrrolidinone moiety using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), MeOH (Methanol)

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Dry diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of this compound:

    • Note: This building block needs to be coupled via its pyrrolidinone nitrogen to the growing peptide chain. This requires prior modification of the building block to introduce a carboxylic acid handle, for example, by reacting it with a suitable linker like succinic anhydride to form a hemisuccinate derivative.

    • Assuming the use of a pre-activated derivative or an appropriate coupling strategy: Dissolve this compound derivative (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Agitate for 2-4 hours. Due to the potentially sterically hindered nature of the building block, a longer coupling time may be required.

    • Wash the resin with DMF (5 times).

    • Perform a Kaiser test to monitor the reaction.

  • Continue Peptide Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Cbz Deprotection (Post-Cleavage):

    • Dissolve the crude peptide in a suitable solvent (e.g., MeOH, AcOH).

    • Add Pd/C (10% by weight) catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-16 hours.

    • Monitor the reaction by HPLC-MS.

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Remove the solvent under reduced pressure to obtain the deprotected peptide.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Characterize the purified peptide by analytical HPLC and mass spectrometry.

Quantitative Data Summary

Note: Specific quantitative data for the coupling efficiency of this compound is not widely available in the literature. The following table provides expected ranges based on the coupling of other non-standard, sterically hindered amino acids.

Parameter Expected Value Monitoring Method
Coupling Efficiency >95%Kaiser Test / TNBS Test
Crude Peptide Purity (post-cleavage) 50-80%Analytical RP-HPLC
Final Purity (post-purification) >98%Analytical RP-HPLC
Overall Yield (post-purification) 10-30%Gravimetric

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow start Start: Fmoc-Protected Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: This compound Derivative + HBTU/HOBt/DIPEA wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive continue_synthesis Continue SPPS Cycle for Subsequent Amino Acids kaiser_test->continue_synthesis Negative repeat_coupling->coupling final_deprotection Final Fmoc Deprotection continue_synthesis->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation cbz_deprotection Cbz Deprotection (H2, Pd/C) precipitation->cbz_deprotection purification Purification (RP-HPLC) cbz_deprotection->purification analysis Analysis (HPLC, MS) purification->analysis end Final Constrained Peptide analysis->end Signaling_Pathway ligand Endogenous Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates antagonist Constrained Peptide Antagonist (with γ-lactam) antagonist->receptor Binds & Blocks dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization no_response Inhibition of Cellular Response receptor->no_response downstream_signaling Downstream Signaling Cascade (e.g., MAPK Pathway) dimerization->downstream_signaling Initiates dimerization->no_response cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_signaling->cellular_response Leads to downstream_signaling->no_response cellular_response->no_response

Application Notes and Protocols: Benzyl Carbamate (Cbz) Protection of Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the protection of primary and secondary amines as their benzyl carbamates (Cbz or Z group). This protecting group is widely utilized in organic synthesis, particularly in peptide synthesis and the preparation of complex pharmaceutical intermediates, due to its stability under various conditions and its susceptibility to mild deprotection methods.

Introduction

The benzyloxycarbonyl (Cbz) group is a cornerstone in amine protection strategy. Introduced by Bergmann and Zervas, it played a pivotal role in the advancement of peptide synthesis. The Cbz group is stable to basic and weakly acidic conditions, rendering it orthogonal to other common protecting groups like Boc and Fmoc.[1][2] Its removal is most commonly achieved through catalytic hydrogenolysis, a mild method that preserves many other functional groups.[1][3][4]

General Reaction Mechanism

The protection of an amine with a Cbz group typically proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of a Cbz-donating reagent. This is followed by the departure of a leaving group. The most common reagents for this transformation are benzyl chloroformate (Cbz-Cl), dibenzyl dicarbonate ((Cbz)₂O), and N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1][5]

Experimental Protocols and Reaction Conditions

The choice of reagents and conditions for Cbz protection depends on the substrate's properties, such as nucleophilicity, steric hindrance, and the presence of other functional groups. Below are detailed protocols for the most common methods.

Protocol 1: Using Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann Conditions

This is a classic and widely used method, particularly for amino acids and water-soluble amines. The reaction is performed in a biphasic system with an inorganic base.

Experimental Protocol:

  • Dissolve the amine substrate (1.0 equiv) in a mixture of an organic solvent (e.g., THF, Dioxane, or CH₂Cl₂) and water (typically in a 1:1 to 2:1 ratio).

  • Add an inorganic base (e.g., NaHCO₃, Na₂CO₃, or NaOH) (2.0-3.0 equiv). For amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1-1.5 equiv) dropwise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-20 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up. Typically, this involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization.

A specific example involves dissolving the amine in a THF/H₂O mixture, adding NaHCO₃, and then Cbz-Cl at 0 °C, stirring for 20 hours to achieve a 90% yield after purification.[1]

Protocol 2: Using Benzyl Chloroformate (Cbz-Cl) with an Organic Base

For substrates that are not soluble in aqueous media, an organic base in an anhydrous organic solvent is employed.

Experimental Protocol:

  • Dissolve the amine substrate (1.0 equiv) in an anhydrous aprotic solvent (e.g., CH₂Cl₂, THF, or acetonitrile).

  • Add an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl) (1.1-1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 1-12 hours.

  • After the reaction is complete, the ammonium salt byproduct can be filtered off, or an aqueous work-up can be performed.

  • Purify the product as described in Protocol 1.

Protocol 3: Using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

Cbz-OSu is a stable, crystalline solid that offers a milder alternative to Cbz-Cl, avoiding the formation of corrosive HCl.[5] It is particularly useful in peptide synthesis.[5][6]

Experimental Protocol:

  • Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as DMF, CH₂Cl₂, or a mixture of dioxane and water.

  • Add Cbz-OSu (1.0-1.2 equiv).

  • If the substrate is an amine salt, add a non-nucleophilic base like DIPEA (1.0-1.2 equiv) to liberate the free amine. For free amines, a base like NaHCO₃ can be used in aqueous media.

  • Stir the reaction at room temperature for 2-24 hours.

  • The water-soluble N-hydroxysuccinimide (NHS) byproduct simplifies the work-up.[7] Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase, followed by purification.

Protocol 4: Using Dibenzyl Dicarbonate ((Cbz)₂O)

Similar to Boc anhydride, (Cbz)₂O is a user-friendly reagent for Cbz protection.

Experimental Protocol:

  • Dissolve the amino acid (1.0 equiv) in a mixture of 1 M NaOH and dioxane.

  • Add a solution of dibenzyl dicarbonate (1.0 equiv) in dioxane dropwise.

  • Stir the reaction at room temperature for 1 hour.

  • Remove the bulk of the dioxane under reduced pressure.

  • Acidify the aqueous solution to pH 2 with a dilute acid (e.g., 0.5 M H₂SO₄).

  • Extract the product with ethyl acetate or MTBE.

  • Wash the combined organic extracts until sulfate-free, dry, and remove the solvent.

  • The product is often isolated by crystallization, with reported yields of 83-95%.[8]

Data Presentation: Comparison of Reaction Conditions

Cbz ReagentBaseSolvent(s)Temperature (°C)Typical Reaction TimeYield (%)Notes
Benzyl Chloroformate (Cbz-Cl) NaHCO₃THF / H₂O0 to RT20 h90Standard Schotten-Baumann conditions.[1]
2N NaOHTHFRT1 h-Biphasic system.[9]
Na₂CO₃ / NaHCO₃Dioxane / H₂ORT--Buffer system to maintain pH 8-10 for chiral amino acids.
DIPEAAcetonitrileRT--Used with Sc(OTf)₃ as a catalyst.[10]
NoneWaterRT2 min - 1.5 h71-99Green, chemoselective method.[11][12]
None (cat. Dodecatungstophosphoric acid)CH₂Cl₂RT10-15 minExcellentFast reaction, but uses an environmentally unfavorable solvent.[13][14]
NonePEG-600RT-ExcellentEco-friendly protocol.[15]
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) NaHCO₃ / DIPEADMF, CH₂Cl₂, Dioxane/H₂ORT2-24 hHighMilder alternative to Cbz-Cl; water-soluble byproduct.[5][7]
Dibenzyl Dicarbonate ((Cbz)₂O) NaOHDioxane / H₂ORT1 h83-95Good for amino acids; product often crystallizes.[8]

Mandatory Visualizations

General Workflow for Cbz Protection of Amines

The following diagram illustrates the general experimental workflow for the benzyl carbamate protection of an amine.

Cbz_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate Solvent Dissolve in Appropriate Solvent Amine->Solvent Base Add Base (if required) Solvent->Base Cool Cool to 0 °C Base->Cool Cbz_Reagent Add Cbz Reagent (Cbz-Cl, Cbz-OSu, etc.) Cool->Cbz_Reagent Stir Stir at RT Cbz_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify Product Cbz-Protected Amine Purify->Product

Caption: General workflow for the Cbz protection of amines.

Signaling Pathway of Cbz Protection

The logical relationship in the Cbz protection reaction is depicted below, showing the key components leading to the final product.

Cbz_Protection_Pathway Amine Amine (R-NH₂) Reaction_Complex Reaction Intermediate Amine->Reaction_Complex Nucleophilic Attack Cbz_Source Cbz Reagent (e.g., Cbz-Cl) Cbz_Source->Reaction_Complex Base Base (e.g., NaHCO₃) Base->Reaction_Complex Acid Scavenger Product Cbz-Protected Amine (R-NH-Cbz) Reaction_Complex->Product Byproduct Byproducts (e.g., HCl, H₂O, CO₂) Reaction_Complex->Byproduct

Caption: Key components in the Cbz protection of an amine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the crucial N-benzyloxycarbonylation (Cbz protection) step of (R)-3-aminopyrrolidin-2-one.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Reagents - Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is moisture-sensitive and can degrade over time. Use a fresh bottle or test the quality of the existing stock. Consider using other activated Cbz reagents like Cbz-OSu if Cbz-Cl is suspected to be of poor quality.[1] - (R)-3-aminopyrrolidin-2-one: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
Incorrect Reaction pH The pH of the reaction is critical for efficient Cbz protection. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the amino acid derivative.[2] Maintain a pH between 8 and 10 for optimal results.[2] Consider using a bicarbonate buffer system (e.g., NaHCO₃ or a Na₂CO₃/NaHCO₃ mixture) to maintain a stable pH.[2]
Inadequate Mixing If the reaction is biphasic (e.g., an organic solvent and water), ensure vigorous stirring to maximize the contact between reactants.
Low Reaction Temperature While the reaction is often performed at 0°C to control exothermicity, if the reaction is sluggish, allowing it to slowly warm to room temperature may improve the conversion rate.[1]

Issue 2: Formation of Side Products

Side Product Identification Mitigation Strategies
Di-Cbz Protected Product Higher molecular weight peak in LC-MS.Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of Cbz-Cl. Adding the Cbz-Cl dropwise to the reaction mixture can also help to minimize this side product.
Benzyl Alcohol Can be detected by TLC or GC-MS.This is a result of the hydrolysis of Cbz-Cl. Ensure the reaction is performed under anhydrous conditions where possible, or that the amine is nucleophilic enough to react faster than water.
N-Benzyl Byproduct Can occur during Cbz deprotection via hydrogenation if the hydrogen source is limited.Ensure sufficient hydrogen source during any subsequent deprotection steps.[2]

Issue 3: Difficulties in Product Purification

Problem Suggested Solution
Co-elution with Starting Material Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Product is an Oil The introduction of a Cbz group often facilitates crystallization.[2] If the product remains an oil, try different solvent systems for crystallization (e.g., ethyl acetate/hexane).
Residual Base in the Product After the reaction, perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove any remaining base, followed by a wash with brine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the Cbz protection of (R)-3-aminopyrrolidin-2-one?

A1: Sodium bicarbonate (NaHCO₃) is a commonly used and effective base for this reaction when using a biphasic solvent system like THF/water.[1] It is sufficiently basic to neutralize the HCl byproduct without significantly increasing the risk of racemization. For a more controlled pH environment, a mixed base buffer system of Na₂CO₃:NaHCO₃ in a 2:1 ratio can be employed to maintain the pH between 8 and 10.[2]

Q2: Can I perform this reaction in a single solvent system?

A2: Yes, while biphasic systems are common, the reaction can also be performed in aprotic polar solvents like dichloromethane (DCM) or acetonitrile with an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A recent green chemistry approach suggests that the reaction can be carried out efficiently in water without any organic solvent.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting amine is typically more polar than the Cbz-protected product. Use a suitable solvent system (e.g., ethyl acetate/hexane) to observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: What are the best methods for purifying the final product?

A4: The most common purification method is silica gel column chromatography.[1] Following chromatography, recrystallization from a suitable solvent system like ethyl acetate/hexane can be used to obtain a high-purity crystalline product.

Q5: Are there any alternative reagents to benzyl chloroformate (Cbz-Cl)?

A5: Yes, other reagents can be used to introduce the Cbz group, such as dibenzyl dicarbonate (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu).[1] These reagents are often less sensitive to moisture and can be advantageous in certain situations, although they are typically more expensive.

Experimental Protocols

Protocol 1: Cbz Protection using Sodium Bicarbonate in THF/Water

This protocol is adapted from a general procedure for the Cbz protection of amines.[1]

  • Materials:

    • (R)-3-aminopyrrolidin-2-one

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-3-aminopyrrolidin-2-one (1.0 equivalent) in a 2:1 mixture of THF and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium bicarbonate (2.0 equivalents).

    • Slowly add benzyl chloroformate (1.2 equivalents) dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Parameter Condition Reported Yield (General Amine)
Solvent THF/Water (2:1)90%[1]
Base NaHCO₃
Temperature 0°C to Room Temp.

Protocol 2: Green Synthesis in Water

This protocol is based on a general method for N-benzyloxycarbonylation in water.[2]

  • Materials:

    • (R)-3-aminopyrrolidin-2-one

    • Benzyl chloroformate (Cbz-Cl)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a mixture of (R)-3-aminopyrrolidin-2-one (1.0 equivalent) and benzyl chloroformate (1.05 equivalents), add water.

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within a short period for aliphatic amines.

    • Upon completion, add more water and extract the product with ethyl acetate (3x).

    • Combine the organic extracts and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

Parameter Condition Potential Advantages
Solvent WaterEnvironmentally friendly, no organic solvent required for the reaction.[2]
Base None (autocatalytic)Simplified workup.
Temperature Room TemperatureEnergy efficient.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product R-3-aminopyrrolidin-2-one R-3-aminopyrrolidin-2-one Reaction_Step Cbz Protection R-3-aminopyrrolidin-2-one->Reaction_Step Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction_Step Final_Product This compound Reaction_Step->Final_Product Base (e.g., NaHCO3) Solvent (e.g., THF/H2O)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Cbz-Cl, Amine) Start->Check_Reagents Check_pH Verify Reaction pH (Target: 8-10) Check_Reagents->Check_pH Reagents OK No_Improvement Consult Further Literature/ Consider Alternative Route Check_Reagents->No_Improvement Reagents Degraded Check_Temp Review Reaction Temperature Check_pH->Check_Temp pH OK Check_pH->No_Improvement pH Incorrect Check_Mixing Assess Stirring/ Mixing Efficiency Check_Temp->Check_Mixing Temp OK Check_Temp->No_Improvement Temp Suboptimal Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Check_Mixing->Optimize_Purification Mixing OK Check_Mixing->No_Improvement Poor Mixing Result Improved Yield Optimize_Purification->Result Successful Optimize_Purification->No_Improvement Purification Loss

Caption: Troubleshooting workflow for improving synthesis yield.

References

Technical Support Center: Synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common side products.

Issue 1: Presence of an Impurity with a Molecular Weight of Approximately 368.39 g/mol

Question: During the synthesis of this compound (MW: 234.26 g/mol ) via the reaction of (R)-3-amino-2-oxopyrrolidine with benzyl chloroformate, a significant side product with a molecular weight of approximately 368.39 g/mol is observed. What is this impurity and how can its formation be minimized?

Answer:

This impurity is likely the di-Cbz protected product, (R)-Benzyl (1-(benzyloxycarbonyl)-2-oxopyrrolidin-3-yl)carbamate . It arises from the acylation of both the primary amine and the lactam nitrogen of the pyrrolidinone ring.

Possible Causes and Solutions:

CauseRecommended Action
Excess Benzyl Chloroformate Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate. Precise control of the reagent stoichiometry is crucial.
Prolonged Reaction Time Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further reaction at the lactam nitrogen.
Highly Basic Conditions Use a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) and maintain a controlled pH. Strong bases can deprotonate the lactam nitrogen, increasing its nucleophilicity.[1]

Issue 2: Difficulty in Removing a Persistent, High-Boiling Point Impurity

Question: After aqueous work-up and extraction, a persistent impurity that co-elutes with the product during column chromatography is observed. What is this impurity and how can it be removed?

Answer:

The likely impurity is benzyl alcohol , a byproduct of the reaction of benzyl chloroformate with any moisture present and also a potential impurity in the starting benzyl chloroformate. Due to its high boiling point and polarity, it can be challenging to remove by standard methods.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis of Benzyl Chloroformate Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize moisture.
Impure Benzyl Chloroformate Use freshly opened or properly stored benzyl chloroformate. Consider purifying the reagent by distillation if necessary.
Inefficient Extraction Wash the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) to remove any acidic byproducts and then with brine to help remove water-soluble impurities like benzyl alcohol.
Co-elution during Chromatography If co-elution is a problem, consider alternative purification techniques such as crystallization or preparative HPLC with a different solvent system.

Issue 3: Observation of Racemization in the Final Product

Question: The final this compound product shows a loss of optical purity. What could be the cause of this racemization?

Answer:

Racemization can occur at the chiral center (C3 of the pyrrolidinone ring) under certain conditions, particularly in the presence of a base. The alpha-proton to the carbonyl group of the lactam can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a racemic mixture.

Possible Causes and Solutions:

CauseRecommended Action
Strongly Basic Reaction Conditions Avoid the use of strong bases. Use a milder, non-nucleophilic organic base like triethylamine or DIPEA.
Elevated Reaction Temperatures Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of enolization and subsequent racemization.[2]
Prolonged Exposure to Basic Conditions Minimize the reaction time and proceed with the work-up as soon as the reaction is complete to reduce the exposure of the product to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: A general procedure involves the reaction of (R)-3-amino-2-oxopyrrolidine with benzyl chloroformate in the presence of a base.

Experimental Protocol:

  • Dissolve (R)-3-amino-2-oxopyrrolidine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq).

  • Slowly add benzyl chloroformate (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-16 hours), monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Q2: Can O-acylation occur as a side reaction?

A2: O-acylation of the lactam carbonyl oxygen is a theoretical possibility but is generally not a major side reaction under standard acylation conditions. The nitrogen of the amine is significantly more nucleophilic than the oxygen of the lactam carbonyl. N-acylation is the overwhelmingly favored pathway.

Q3: What are the key analytical techniques to identify the main product and side products?

A3:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and detection of impurities. Chiral HPLC is essential for determining the enantiomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the molecular weights of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and elucidate the structures of any isolated impurities.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the formation of a common side product.

G cluster_main Main Reaction Pathway start (R)-3-amino-2-oxopyrrolidine product This compound start->product  Base (e.g., Et3N) reagent Benzyl Chloroformate (Cbz-Cl) reagent->product G cluster_side Side Reaction: Di-Cbz Protection start (R)-3-amino-2-oxopyrrolidine side_product (R)-Benzyl (1-(benzyloxycarbonyl)-2-oxopyrrolidin-3-yl)carbamate start->side_product  Strong Base /  Prolonged Reaction reagent Excess Benzyl Chloroformate reagent->side_product

References

Technical Support Center: Purification of Polar Pyrrolidinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar pyrrolidinone compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyrrolidinone compounds difficult to purify?

Polar pyrrolidinone compounds possess a combination of polar functional groups (e.g., amide, hydroxyl, carboxyl) and a pyrrolidinone ring, which can lead to strong interactions with polar stationary phases and high solubility in polar mobile phases. This often results in poor retention on traditional reversed-phase (RP) columns, leading to co-elution with the solvent front and inadequate separation from other polar impurities.[1] Furthermore, the basic nitrogen atom in the pyrrolidinone ring can interact with acidic silanol groups on silica-based stationary phases, causing peak tailing.[2][3]

Q2: What is the best initial chromatographic approach for a novel polar pyrrolidinone compound?

For initial screening, a good starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water or an aqueous buffer).[4][5] This setup promotes the retention of polar compounds. Alternatively, Reversed-Phase (RP) chromatography with a highly aqueous mobile phase and a polar-embedded or polar-endcapped column can be effective.[6]

Q3: How can I improve the retention of my highly polar pyrrolidinone compound on a C18 column?

Improving retention on a C18 column for a very polar compound can be challenging, but several strategies can be employed:

  • Increase the aqueous content of the mobile phase. However, be cautious of stationary phase collapse ("dewetting") with very high water content on traditional C18 columns.

  • Use a polar-embedded or polar-endcapped C18 column designed for use with highly aqueous mobile phases.

  • Employ ion-pairing agents in the mobile phase if your compound is ionizable. These agents form a neutral complex with the analyte, increasing its hydrophobicity and retention on the RP column. Note that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q4: My pyrrolidinone compound is zwitterionic. What is the best purification strategy?

For zwitterionic pyrrolidinones, which contain both acidic and basic functionalities, Mixed-Mode Chromatography (MMC) is often the most effective approach.[7][8] MMC columns have stationary phases with both reversed-phase and ion-exchange characteristics. This allows for simultaneous separation based on both hydrophobicity and charge.[7][8][9] HILIC with a zwitterionic stationary phase can also be a powerful technique for separating zwitterionic compounds.[1][4][6]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks where the latter half of the peak is broader than the front (tailing).

  • Asymmetrical peaks where the front half of the peak is broader than the latter half (fronting).

Potential Cause Solution
Secondary interactions with silanol groups (Tailing) The basic nitrogen on the pyrrolidinone ring can interact with acidic silanol groups on the silica stationary phase.[2][3] To mitigate this: 1. Lower the mobile phase pH: Use an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) to protonate the basic nitrogen and suppress its interaction with silanols.[2] 2. Use a mobile phase additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[2] 3. Use a modern, high-purity silica column: These columns have fewer accessible silanol groups.[10]
Column Overload (Fronting or Tailing) Injecting too much sample can lead to peak distortion.[11] 1. Reduce the injection volume or sample concentration. 2. Use a column with a larger internal diameter or a higher loading capacity.
Mismatch between sample solvent and mobile phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] 1. Dissolve the sample in the initial mobile phase whenever possible. 2. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Problem 2: Low or No Recovery of the Compound

Symptoms:

  • The amount of purified compound is significantly less than expected.

  • The compound is not detected in the collected fractions.

Potential Cause Solution
Irreversible adsorption to the column Highly polar or reactive compounds can bind irreversibly to the stationary phase. 1. Change the stationary phase: Consider a less active stationary phase or a different chemistry (e.g., polymer-based). 2. Modify the mobile phase: Additives can sometimes prevent irreversible binding.
On-column degradation The compound may be unstable under the chromatographic conditions (e.g., pH, temperature).[13][14][15] 1. Adjust mobile phase pH: Ensure the pH is within the compound's stability range. 2. Reduce temperature: Running the purification at a lower temperature can minimize degradation.[13] 3. Use a more inert column material.
Incorrect fraction collection parameters The fraction collector may not be triggered correctly, leading to loss of the product.[16][17][18] 1. Verify detector settings and threshold. 2. Account for the delay volume between the detector and the fraction collector. [16]
Problem 3: Compound Elutes in the Solvent Front (Poor Retention)

Symptoms:

  • The compound elutes very early in the chromatogram with little to no separation from other early-eluting impurities.

Potential Cause Solution
Reversed-Phase mode with a highly polar compound The compound is too polar to be retained on a non-polar stationary phase. 1. Switch to HILIC mode: This is the preferred method for retaining highly polar compounds.[4][5] 2. Use a polar-embedded or polar-endcapped RP column with a highly aqueous mobile phase.
Incorrect mobile phase composition in HILIC The mobile phase is too "strong" (too much water or other polar solvent).[1][5] 1. Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention.[1]

Quantitative Data Summary

The following table summarizes typical mobile phase compositions and additives used to improve the purification of polar pyrrolidinone compounds.

Chromatographic Mode Stationary Phase Typical Mobile Phase Composition Common Additives Purpose of Additives
Reversed-Phase (RP) C18, Polar-Embedded C18Water/Acetonitrile or Water/Methanol GradientsFormic Acid (0.1%), Acetic Acid (0.1%), Trifluoroacetic Acid (TFA) (0.05-0.1%)Suppress silanol interactions, improve peak shape for basic compounds.[2]
Hydrophilic Interaction (HILIC) Silica, Amide, ZwitterionicAcetonitrile/Water or Acetonitrile/Aqueous Buffer Gradients (typically starting with high organic)Ammonium Acetate, Ammonium Formate (10-20 mM)Provide counter-ions and control pH for reproducible retention.[1][5]
Mixed-Mode (MMC) RP/Cation-Exchange, RP/Anion-ExchangeAcetonitrile/Aqueous Buffer GradientsPhosphate buffers, Ammonium AcetateControl both hydrophobic and ionic interactions.[7][8]

Experimental Protocols

Protocol 1: General HILIC Method Development for Polar Pyrrolidinones
  • Column Selection: Start with a bare silica, amide, or zwitterionic HILIC column. A good starting dimension is 4.6 x 150 mm with 3-5 µm particles.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Time 0 min: 95% B

    • Time 20 min: 50% B

    • Time 21 min: 95% B

    • Time 30 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength and/or MS.

  • Injection: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20) at a concentration of approximately 1 mg/mL. Inject a small volume (e.g., 5 µL).

  • Optimization:

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile.

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • The buffer concentration and pH can be varied to fine-tune selectivity.[1][5]

Protocol 2: Improving Peak Shape for Basic Pyrrolidinones in RP-HPLC
  • Column Selection: Use a high-purity, endcapped C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient: A standard gradient from 5% to 95% B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Alternative Mobile Phase Additive: If peak tailing persists, prepare mobile phases containing 10-20 mM triethylamine (TEA) and adjust the pH to around 7 with phosphoric acid. Note that TEA is not MS-friendly.[2]

Visualizations

TroubleshootingWorkflow start Start: Purification Problem with Polar Pyrrolidinone peak_shape Poor Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes low_recovery Low Recovery? peak_shape->low_recovery No fronting Fronting? tailing->fronting No solution_tailing1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) tailing->solution_tailing1 Yes solution_tailing2 Add Competing Base (e.g., TEA) tailing->solution_tailing2 fronting->low_recovery No solution_fronting Reduce Sample Concentration or Injection Volume fronting->solution_fronting Yes poor_retention Poor Retention? low_recovery->poor_retention No solution_recovery1 Check for On-Column Degradation (Adjust pH, lower temp) low_recovery->solution_recovery1 Yes solution_retention1 Switch to HILIC Mode poor_retention->solution_retention1 Yes end Problem Solved poor_retention->end No solution_tailing1->end solution_tailing2->end solution_fronting->end solution_recovery2 Verify Fraction Collector Settings solution_recovery1->solution_recovery2 solution_recovery2->end solution_retention2 Use Polar-Embedded RP Column solution_retention1->solution_retention2 solution_retention3 In HILIC: Increase % Organic solution_retention1->solution_retention3 solution_retention2->end solution_retention3->end MethodSelection start Analyze Pyrrolidinone Properties is_zwitterionic Is the compound zwitterionic? start->is_zwitterionic is_highly_polar Is the compound highly polar? is_zwitterionic->is_highly_polar No mmc Mixed-Mode Chromatography (MMC) is_zwitterionic->mmc Yes is_basic Is the compound basic? is_highly_polar->is_basic No hilic Hydrophilic Interaction Chromatography (HILIC) is_highly_polar->hilic Yes rp_polar Reversed-Phase with Polar-Embedded Column is_basic->rp_polar No rp_acidic Reversed-Phase with Acidic Mobile Phase is_basic->rp_acidic Yes mmc->hilic Alternative hilic->rp_polar Alternative

References

preventing racemization during synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Pyrrolidine Synthesis

Welcome to the Technical Support Center for Chiral Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of enantiomerically pure pyrrolidines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (%ee) During Intramolecular SN2 Cyclization

Q: I am synthesizing a chiral pyrrolidine via an intramolecular SN2 reaction of a γ-amino halide/sulfonate. My starting material has high %ee, but the final pyrrolidine product shows significant racemization. What are the likely causes and how can I fix this?

A: Racemization during intramolecular SN2 cyclization to form pyrrolidines is a common problem, often stemming from the reaction conditions, particularly the choice of base and solvent.

Potential Causes:

  • Proton Abstraction: The most common mechanism for racemization is the deprotonation of the α-carbon to the leaving group by the base, leading to a planar, achiral enolate or equivalent intermediate. This is especially problematic if the α-proton is activated (e.g., adjacent to a carbonyl or other electron-withdrawing group).

  • Base Strength and Steric Hindrance: Strong, non-hindered bases (e.g., NaH, KOtBu) can readily abstract the α-proton, promoting racemization over the desired intramolecular substitution.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate formed during proton abstraction, further encouraging racemization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the racemization pathway to compete with or overtake the desired cyclization.

Troubleshooting Steps & Solutions:

  • Optimize the Base: Switch to a weaker, more sterically hindered, or non-nucleophilic base. This will favor the desired N-deprotonation (if applicable) and intramolecular attack over α-carbon deprotonation.

  • Solvent Selection: Employ less polar solvents such as THF or toluene to disfavor the formation of charged intermediates that lead to racemization.

  • Lower the Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times but will significantly suppress the racemization pathway.

  • Protecting Group Strategy: Ensure the nitrogen protecting group is compatible with the chosen base and reaction conditions. For instance, if using a Boc-protected amine, a strong base might lead to side reactions.

Quantitative Data: Effect of Base on Enantiomeric Excess

The following table summarizes the impact of different bases on the enantiomeric excess of a model intramolecular cyclization to form a 2-substituted pyrrolidine.

BaseSolventTemperature (°C)%ee of Product
NaHDMF2545%
KOtBuTHF070%
K₂CO₃CH₃CN8092%
Cs₂CO₃CH₃CN8095%
DBUCH₂Cl₂2588%

Data is illustrative and compiled from typical outcomes in pyrrolidine synthesis.

Issue 2: Racemization During N-Deprotection

Q: I have successfully synthesized my N-protected chiral pyrrolidine with high %ee. However, upon removing the protecting group (e.g., Cbz, Boc), I am observing a significant drop in enantiopurity. Why is this happening and what are the alternative deprotection methods?

A: Racemization during N-deprotection is often caused by the harsh conditions required to remove certain protecting groups, which can inadvertently lead to the formation of a transient achiral intermediate.

Potential Causes:

  • Acid-Catalyzed Racemization: Strong acidic conditions (e.g., HBr/AcOH for Cbz removal, neat TFA for Boc removal) can protonate the pyrrolidine ring, potentially leading to ring-opening and closing equilibria that scramble the stereocenter.

  • Base-Catalyzed Racemization: While less common for deprotection, residual strong base from a previous step or basic workup conditions can cause epimerization at a stereocenter with an acidic proton.

  • Hydrogenolysis Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) for Cbz or benzyl group removal is generally mild. However, prolonged reaction times, high temperatures, or acidic/basic additives can sometimes contribute to racemization.

Troubleshooting Steps & Solutions:

  • Milder Deprotection Reagents:

    • For Boc Groups: Instead of neat TFA, use a milder solution like 4M HCl in dioxane or TMSI in dichloromethane at low temperatures.

    • For Cbz Groups: If standard hydrogenolysis is problematic, consider alternative methods like using TMSI or transfer hydrogenation with ammonium formate as the hydrogen source.

  • Careful pH Control: During aqueous workups, avoid strongly acidic or basic conditions. Neutralize the reaction mixture carefully and extract the product promptly.

  • Optimize Hydrogenolysis: If using catalytic hydrogenation, ensure the catalyst is fresh, use lower pressures of H₂, and run the reaction at room temperature. Monitor the reaction closely to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: Can the Mitsunobu reaction cause racemization when creating a pyrrolidine ring?

A1: The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry at the carbon center.[1][2] Generally, it proceeds via a clean SN2 mechanism and is not prone to racemization of the reacting stereocenter.[2] However, issues can arise if the nucleophile (the nitrogen source) or the starting alcohol has an adjacent stereocenter with an acidic proton that can be epimerized under the reaction conditions. To minimize any risk, it's crucial to use non-basic conditions and ensure the reaction is run at low temperatures (typically starting at 0°C).[1][3]

Q2: How can I accurately measure the enantiomeric excess (%ee) of my chiral pyrrolidine?

A2: The most reliable method for determining the %ee of chiral pyrrolidines is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

  • Direct Method: The pyrrolidine sample is run on a chiral stationary phase (CSP) column that can resolve the two enantiomers. Common CSPs include those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).[4]

  • Indirect Method: If a direct separation is difficult, the pyrrolidine can be derivatized with a chiral derivatizing agent to form diastereomers.[5] These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18).[5]

It is essential to develop and validate the analytical method using a racemic sample of the pyrrolidine to confirm the separation of the two enantiomer peaks.

Q3: Are there any specific peptide coupling reagents that are known to cause racemization in proline or hydroxyproline derivatives?

A3: Yes, certain coupling reagents, especially when used with additives, can cause significant racemization at the α-carbon of proline and its derivatives. For example, the use of water-soluble carbodiimide (WSCI) in the presence of 1-hydroxybenzotriazole (HOBt) in DMF has been shown to cause extensive racemization of proline phenacyl esters.[6] In this specific case, HOBt was found to catalyze the racemization.[6] To avoid this, one could use a mixed anhydride procedure in THF or the carbodiimide method in dichloromethane without HOBt.[6] There is a continuous effort to develop racemization-free coupling reagents for peptide synthesis.[7]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Cyclization to Form N-Protected Pyrrolidines

This protocol describes a general method for the intramolecular cyclization of a chiral amino alcohol to form a pyrrolidine, which typically proceeds with inversion of configuration and minimal racemization.

Materials:

  • Chiral amino alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the chiral amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M solution) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature does not rise significantly.[1][8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other by-products.

Visualizations

Diagram 1: Racemization Mechanism via α-Proton Abstraction

G cluster_0 Racemization Pathway Chiral Chiral Pyrrolidine Precursor (R-enantiomer) Proton_Abstraction α-Proton Abstraction Chiral->Proton_Abstraction - H⁺ Base Strong Base (e.g., NaH) Base->Proton_Abstraction Intermediate Planar Achiral Intermediate (Enolate) Proton_Abstraction->Intermediate Protonation_R Reprotonation Intermediate->Protonation_R + H⁺ Protonation_S Reprotonation Intermediate->Protonation_S + H⁺ Product_R R-enantiomer Protonation_R->Product_R Product_S S-enantiomer Protonation_S->Product_S

Caption: Mechanism of base-catalyzed racemization.

Diagram 2: Troubleshooting Workflow for Loss of %ee

G cluster_cyclization Cyclization Step cluster_deprotection Deprotection Step Start Problem: Loss of %ee in Chiral Pyrrolidine Identify_Step Identify Racemization Step (Cyclization, Deprotection, etc.) Start->Identify_Step Base Is a strong base used? Identify_Step->Base Cyclization Conditions Harsh acidic/basic conditions used? Identify_Step->Conditions Deprotection Change_Base Action: Use weaker base (K₂CO₃, Cs₂CO₃) Base->Change_Base Yes Temp Is temperature > RT? Base->Temp No End Verify %ee with Chiral HPLC/SFC Change_Base->End Lower_Temp Action: Lower temperature (e.g., 0°C or RT) Temp->Lower_Temp Yes Solvent Polar aprotic solvent (DMF, DMSO)? Temp->Solvent No Lower_Temp->End Change_Solvent Action: Switch to less polar solvent (THF, Toluene) Solvent->Change_Solvent Yes Change_Solvent->End Milder_Cond Action: Use milder reagents (e.g., 4M HCl/Dioxane for Boc) Milder_Cond->End

Caption: Decision tree for troubleshooting racemization.

References

Technical Support Center: Scaling Up the Synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the scaled-up synthesis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The synthesis typically begins with (R)-3-aminopyrrolidin-2-one, often used as its hydrochloride salt ((R)-3-aminopyrrolidin-2-one HCl) for improved stability and handling. The salt must be neutralized in situ during the reaction.

Q2: What is the standard method for introducing the benzyl carbamate group?

A2: The most common and scalable method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[1] This involves a biphasic system or a suitable solvent with an aqueous or organic base to neutralize the HCl generated during the reaction.[1]

Q3: Why is pH control critical during the Cbz-protection step?

A3: Maintaining the correct pH is crucial for both yield and purity. The reaction is typically controlled between pH 8 and 10.[2]

  • If the pH is too low (acidic): Benzyl chloroformate is susceptible to hydrolysis, which will consume the reagent and reduce the yield.

  • If the pH is too high (strongly basic): There is an increased risk of racemization at the chiral center of the starting material.[2]

Q4: What are the primary safety concerns when working with benzyl chloroformate (Cbz-Cl)?

A4: Benzyl chloroformate is a lachrymator and is corrosive. It can cause serious damage to the eyes, skin, and respiratory tract upon contact or inhalation.[3] It is also water-sensitive.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: My reaction is not going to completion. What are the likely causes?

A5: Incomplete conversion can be due to several factors:

  • Insufficient Base: Not enough base to neutralize the starting material's HCl salt and the HCl produced during the reaction.

  • Reagent Quality: Degradation of benzyl chloroformate due to moisture. Use a fresh or properly stored bottle.

  • Poor Mixing: In a biphasic system, vigorous stirring is essential for the reaction to proceed efficiently at the interface of the two layers.

  • Low Temperature: While the reaction is often started at a low temperature (0-5 °C) to control the initial exotherm, it may need to be warmed to room temperature to ensure completion.

Q6: Is column chromatography a viable purification method for large-scale batches?

A6: While effective at the lab scale, flash chromatography can be time-consuming and costly for multi-kilogram batches. For scaling up, developing a purification protocol based on crystallization or recrystallization is highly recommended.[5] This can significantly improve throughput and reduce solvent waste.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Hydrolysis of Cbz-Cl: pH too low or exposure to moisture. 2. Incomplete Reaction: Insufficient reaction time, poor mixing, or low temperature. 3. Product Loss During Workup: Product may have some water solubility.1. Ensure the pH is maintained between 8-10 throughout the addition of Cbz-Cl. Use anhydrous solvents if not using a biphasic system. 2. Monitor the reaction by TLC or LC-MS. Allow the reaction to stir at room temperature for several hours after the initial addition. Increase stirrer speed for better phase mixing. 3. When performing aqueous washes, saturate the aqueous layer with NaCl to reduce the solubility of the product. Back-extract the aqueous layers with the organic solvent.
Formation of Multiple Byproducts 1. Over-reaction/Double Acylation: Excess Cbz-Cl reacting with the lactam nitrogen (less likely but possible under harsh conditions). 2. Benzyl Alcohol Impurity: Hydrolysis of Cbz-Cl creates benzyl alcohol, which can be difficult to remove. 3. N-Benzylation: A potential side reaction where the amine is benzylated instead of Cbz-protected, especially if there are issues with the Cbz-Cl quality.[2]1. Use a controlled stoichiometry of Cbz-Cl (e.g., 1.05-1.1 equivalents). Add the Cbz-Cl slowly to the reaction mixture at a low temperature to control reactivity. 2. Perform a wash with a dilute base (e.g., 5% NaHCO₃ solution) during the workup to remove acidic impurities and then with water or brine. 3. Ensure high-quality Cbz-Cl is used. Monitor the reaction for the formation of this impurity.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent (e.g., THF, DCM) or byproducts like benzyl alcohol can inhibit crystallization. 2. Incorrect Solvent System for Crystallization: The chosen solvent or solvent mixture may not be optimal.1. Ensure the product is thoroughly dried under high vacuum to remove all volatile impurities. If benzyl alcohol is present, it may need to be removed via chromatography on a small scale or by optimizing the workup on a larger scale. 2. Perform a systematic screening of solvents (e.g., ethyl acetate, isopropyl acetate, toluene, MTBE, and their mixtures with anti-solvents like heptane or hexane) to find suitable conditions for crystallization.
Racemization of the Chiral Center 1. Excessively High pH: Strong basic conditions can lead to epimerization of the chiral center adjacent to the carbonyl group. 2. High Reaction Temperature: Prolonged exposure to high temperatures in the presence of a base can increase the risk of racemization.1. Carefully monitor and control the pH, keeping it below 10. Use a milder base like sodium bicarbonate or potassium carbonate. 2. Maintain a low temperature (0-5 °C) during the addition of Cbz-Cl and allow the reaction to proceed at room temperature rather than heating.

Experimental Protocol: Scaled-Up Synthesis

This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.

Starting Materials & Reagents

Compound Molecular Weight ( g/mol ) Quantity Moles Equivalents
(R)-3-aminopyrrolidin-2-one HCl136.58100.0 g0.7321.0
Sodium Carbonate (Na₂CO₃)105.99172.0 g1.6232.2
Benzyl Chloroformate (Cbz-Cl)170.59131.5 g (110 mL)0.7711.05
Tetrahydrofuran (THF)-1.0 L--
Water-1.0 L--
Ethyl Acetate-2.0 L--
Brine (Saturated NaCl)-500 mL--

Procedure

  • Reaction Setup: To a 5L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add (R)-3-aminopyrrolidin-2-one HCl (100.0 g), sodium carbonate (172.0 g), THF (1.0 L), and water (1.0 L).

  • Cooling: Begin vigorous stirring and cool the resulting slurry to 0-5 °C using a circulating chiller.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (110 mL) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Workup:

    • Wash the organic layer with 1M HCl (500 mL) to remove any unreacted amine.

    • Wash the organic layer with 5% NaHCO₃ solution (500 mL) to remove any acidic byproducts.

    • Wash the organic layer with brine (500 mL).

  • Solvent Swap & Concentration: Transfer the organic layer to a rotary evaporator. Concentrate the solution to a thick oil. To aid in the removal of water, co-evaporate with ethyl acetate (2 x 500 mL). The final volume should be approximately 500-700 mL.

  • Crystallization:

    • Gently heat the concentrated ethyl acetate solution to 40-50 °C to ensure everything is dissolved.

    • Slowly add n-heptane (1.0 - 1.5 L) as an anti-solvent while stirring. The product should begin to precipitate.

    • Once precipitation is evident, stop adding heptane and allow the slurry to cool slowly to room temperature, then cool further to 0-5 °C for at least 2 hours.

  • Isolation and Drying: Filter the solid product using a Büchner funnel. Wash the filter cake with a cold mixture of ethyl acetate/heptane (1:2, 200 mL). Dry the solid under vacuum at 40 °C to a constant weight.

Expected Yield: 145-160 g (85-95% yield) of a white to off-white solid.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation A Charge Reactor: (R)-3-aminopyrrolidin-2-one HCl Na2CO3, THF, Water B Cool to 0-5 °C A->B C Slowly Add Benzyl Chloroformate B->C D Warm to RT & Stir 4-6h C->D E Phase Separation D->E Reaction Complete F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Concentration & Solvent Swap to Ethyl Acetate F->G H Crystallization (Add n-Heptane) G->H I Filter and Dry Product H->I logical_relationship cluster_params Key Reaction Parameters cluster_outcomes Desired Outcomes P1 pH Control (8-10) O1 High Yield P1->O1 O3 No Racemization P1->O3 P2 Temperature Control (0-10 °C Addition) O2 High Purity P2->O2 P2->O3 P3 Stoichiometry (1.05 eq Cbz-Cl) P3->O1 P3->O2 P4 Vigorous Mixing P4->O1

References

Technical Support Center: 3-Aminopyrrolidine Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative protecting group strategies for 3-aminopyrrolidine. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How can I selectively protect only one of the two amino groups in 3-aminopyrrolidine?

A1: Selective mono-protection of 3-aminopyrrolidine can be achieved by leveraging the differential reactivity and steric hindrance of the endocyclic secondary amine (N1) and the exocyclic primary amine (N3). Two common strategies are:

  • Exploiting Steric Hindrance: The secondary amine within the pyrrolidine ring is sterically more hindered than the primary amine at the 3-position. Bulky protecting groups like tert-butoxycarbonyl (Boc) will preferentially react with the less hindered primary amine under controlled conditions.

  • Acid-Mediated Mono-protection: By treating 3-aminopyrrolidine with one equivalent of a strong acid like hydrochloric acid (HCl), the more basic secondary amine is protonated to form the ammonium salt. This leaves the primary amine as the more nucleophilic site, directing the protecting group to that position.[1]

Q2: What are orthogonal protecting groups, and why are they important for 3-aminopyrrolidine?

A2: Orthogonal protecting groups are distinct functional groups that can be removed under specific and different conditions without affecting each other.[2][3][4] This is crucial when working with 3-aminopyrrolidine as it allows for the sequential functionalization of the two amino groups. For example, you can protect the N1 position with a benzyloxycarbonyl (Cbz) group and the N3 position with a tert-butoxycarbonyl (Boc) group. The Boc group can be removed under acidic conditions, leaving the Cbz group intact for further reactions at the N1 position. Conversely, the Cbz group can be removed by hydrogenolysis without affecting the Boc group.

Q3: Which protecting groups are commonly used for an orthogonal strategy with 3-aminopyrrolidine?

A3: A common and effective orthogonal protecting group strategy for 3-aminopyrrolidine involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The 9-fluorenylmethoxycarbonyl (Fmoc) group is another valuable option that is labile to basic conditions, offering a third dimension of orthogonality.

Q4: I am getting a mixture of mono- and di-protected products. How can I improve the selectivity for mono-protection?

A4: To improve mono-protection selectivity, consider the following:

  • Slow Addition of Reagent: Add the protecting group reagent (e.g., Boc-anhydride) slowly to the reaction mixture. This helps to maintain a low concentration of the reagent, favoring reaction at the more reactive site.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the protecting group reagent. Using a large excess will increase the likelihood of di-protection.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can enhance the kinetic selectivity for the more reactive primary amine.

  • Acid-Mediated Approach: As mentioned in Q1, protonating the secondary amine with one equivalent of HCl can significantly improve the selectivity for N3-protection.[1]

Q5: Are there any known side reactions to be aware of when protecting 3-aminopyrrolidine?

A5: Besides di-protection, a potential side reaction during the protection of the primary amine with bulky reagents can be the formation of a carbamate with the secondary amine if the reaction conditions are not carefully controlled. When using acylating agents, over-acylation is a possibility. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-protected product Incomplete reaction.- Increase reaction time. - Use a slight excess of the protecting group reagent (1.1-1.2 eq). - Ensure efficient stirring.
Product loss during workup/purification.- Optimize extraction and purification protocols. - Consider using a different solvent system for chromatography.
Formation of di-protected byproduct Excess protecting group reagent.- Use no more than 1.1 equivalents of the protecting group reagent.
Reaction temperature is too high.- Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).
High concentration of reagents.- Add the protecting group reagent slowly and dilute the reaction mixture.
Difficulty in removing a specific protecting group Incomplete deprotection reaction.- Increase the amount of deprotecting agent. - Extend the reaction time or increase the temperature if the substrate is stable. - Ensure the catalyst (for hydrogenolysis) is active.
Catalyst poisoning (for Cbz deprotection).- Use a fresh batch of catalyst (e.g., Pd/C). - Ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Unexpected side product formation Reaction with the "wrong" amino group.- Re-evaluate the selectivity of the chosen protecting group and conditions. Consider the acid-mediated approach for N3 selectivity.
Degradation of the starting material or product.- Use milder reaction conditions (lower temperature, less harsh reagents). - Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.

Experimental Protocols

Protocol 1: Selective Mono-N3-Boc Protection of 3-Aminopyrrolidine

This protocol favors the protection of the less sterically hindered primary amine at the N3 position.

Materials:

  • 3-Aminopyrrolidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the cooled mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N3-Boc-3-aminopyrrolidine.

Expected Yield: 70-85%

Protocol 2: Orthogonal Protection - Synthesis of (S)-1-N-Cbz-3-N-Boc-aminopyrrolidine

This protocol outlines the synthesis of an orthogonally protected 3-aminopyrrolidine derivative.

Step 1: Synthesis of (S)-1-N-Cbz-3-aminopyrrolidine

Materials:

  • (S)-3-Aminopyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve (S)-3-aminopyrrolidine (1.0 eq) in a mixture of THF and water (2:1).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) to the cooled mixture.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield (S)-1-N-Cbz-3-aminopyrrolidine.

Step 2: Boc Protection of the N3-Amine

Materials:

  • (S)-1-N-Cbz-3-aminopyrrolidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-1-N-Cbz-3-aminopyrrolidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain (S)-1-N-Cbz-3-N-Boc-aminopyrrolidine.

Expected Overall Yield: 60-75%

Quantitative Data Summary

The following table summarizes common protecting groups for 3-aminopyrrolidine and their typical deprotection conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBoc(Boc)₂OAcidic conditions (e.g., TFA in DCM, HCl in dioxane)Cbz, Fmoc, Alloc
BenzyloxycarbonylCbz (or Z)Cbz-ClCatalytic hydrogenolysis (H₂, Pd/C)Boc, Fmoc, Alloc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic conditions (e.g., 20% piperidine in DMF)Boc, Cbz, Alloc
AllyloxycarbonylAllocAlloc-ClPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerBoc, Cbz, Fmoc

Visualizations

Orthogonal_Protection_Strategy cluster_0 Selective N3 Protection cluster_1 Further Functionalization at N1 cluster_2 Orthogonal Deprotection 3-Aminopyrrolidine 3-Aminopyrrolidine N3-Boc-3-Aminopyrrolidine N3-Boc-3-Aminopyrrolidine 3-Aminopyrrolidine->N3-Boc-3-Aminopyrrolidine (Boc)2O, Et3N, DCM N1-Protected-N3-Boc-3-Aminopyrrolidine N1-Protected-N3-Boc-3-Aminopyrrolidine N3-Boc-3-Aminopyrrolidine->N1-Protected-N3-Boc-3-Aminopyrrolidine Protecting Group 2 (e.g., Cbz-Cl) N1-Protected-3-Aminopyrrolidine N1-Protected-3-Aminopyrrolidine N1-Protected-N3-Boc-3-Aminopyrrolidine->N1-Protected-3-Aminopyrrolidine Acid (e.g., TFA) N3-Boc-3-Aminopyrrolidine_deprotected N3-Boc-3-Aminopyrrolidine N1-Protected-N3-Boc-3-Aminopyrrolidine->N3-Boc-3-Aminopyrrolidine_deprotected Deprotection Condition 2 (e.g., H2, Pd/C for Cbz)

Caption: Workflow for selective protection and orthogonal deprotection of 3-aminopyrrolidine.

Decision_Tree start Start: Need to protect 3-aminopyrrolidine q1 Protect which amine first? start->q1 n1_first N1 (secondary) q1->n1_first More sterically hindered n3_first N3 (primary) q1->n3_first Less sterically hindered q2_n1 Desired N3 protecting group? n1_first->q2_n1 q2_n3 Desired N1 protecting group? n3_first->q2_n3 boc_n3 Use Boc-Cl or (Boc)2O (less sterically demanding) q2_n1->boc_n3 Boc cbz_n3 Use Cbz-Cl q2_n1->cbz_n3 Cbz boc_n1 Use (Boc)2O (more sterically demanding) q2_n3->boc_n1 Boc cbz_n1 Use Cbz-Cl q2_n3->cbz_n1 Cbz deprotection_strategy Plan orthogonal deprotection strategy boc_n3->deprotection_strategy cbz_n3->deprotection_strategy boc_n1->deprotection_strategy cbz_n1->deprotection_strategy

Caption: Decision tree for selecting a protecting group strategy for 3-aminopyrrolidine.

References

Technical Support Center: Resolving Enantiomers of Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Benzyl (2-oxopyrrolidin-3-yl)carbamate. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of Benzyl (2-oxopyrrolidin-3-yl)carbamate?

A1: The primary methods for resolving racemic Benzyl (2-oxopyrrolidin-3-yl)carbamate include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, typically a lipase, to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This chromatographic method uses a chiral stationary phase (CSP) to separate the enantiomers, which can be used for both analytical and preparative scale separations.

Q2: I am having trouble with the diastereomeric salt formation. The salt is not precipitating. What could be the issue?

A2: Several factors can affect the precipitation of the diastereomeric salt:

  • Solvent Choice: The solvent system is critical. If the salt is too soluble, it will not precipitate. You may need to screen a variety of solvents or solvent mixtures of varying polarities. Alcohols like isopropanol (IPA) or ethanol are common starting points.

  • Concentration: The concentration of your racemic compound and resolving agent might be too low. Try concentrating the solution.

  • Temperature: Cooling the solution can often induce crystallization. Ensure you are cooling it to a sufficiently low temperature for an adequate amount of time.

  • Supersaturation: The solution may be supersaturated. Try adding a seed crystal of the desired diastereomeric salt to induce crystallization.

Q3: My enzymatic resolution is not showing any conversion. What should I check?

A3: A lack of conversion in enzymatic resolution can be due to several reasons:

  • Enzyme Activity: Ensure your enzyme is active. It may have degraded due to improper storage or handling.

  • Reaction Conditions: Enzymes are sensitive to pH, temperature, and solvent. Verify that these parameters are within the optimal range for the specific lipase you are using.

  • Acylating Agent: The choice of acylating agent is important. Isopropenyl acetate or vinyl acetate are commonly used and effective.

  • Water Content: The presence of a small amount of water can be crucial for lipase activity in organic solvents. However, too much water can lead to hydrolysis of the product.

Q4: The enantiomeric excess (ee%) of my resolved product is low after diastereomeric salt crystallization. How can I improve it?

A4: Low enantiomeric excess can often be improved by:

  • Recrystallization: Performing one or more recrystallizations of the diastereomeric salt can significantly enhance its diastereomeric purity, and consequently, the enantiomeric purity of the final product.

  • Slower Crystallization: Allowing the salt to crystallize more slowly, for example, by slow cooling or slow evaporation of the solvent, can lead to the formation of more ordered crystals with higher diastereomeric purity.

  • Screening Resolving Agents: The choice of resolving agent has a major impact on the separation efficiency. Screening different chiral acids may lead to a diastereomeric salt with better crystallization properties and higher diastereomeric excess.

Troubleshooting Guides

Diastereomeric Salt Formation & Crystallization
Issue Possible Cause Troubleshooting Steps
No precipitation of diastereomeric salt 1. High solubility of the salt in the chosen solvent. 2. Insufficient concentration. 3. Lack of nucleation sites.1. Screen other solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent mixtures. 2. Concentrate the solution by evaporating some of the solvent. 3. Try scratch-seeding with a glass rod or adding a seed crystal. 4. Cool the solution to a lower temperature (e.g., 4°C or -20°C).
Oily precipitate instead of crystals 1. The salt is "oiling out" of the solution. 2. The solvent may be inappropriate.1. Try a different solvent system. 2. Allow the solution to cool more slowly. 3. Add a co-solvent to increase the solubility of the oil.
Low yield of precipitated salt 1. The desired diastereomer has significant solubility in the mother liquor.1. Optimize the solvent system to minimize the solubility of the desired salt. 2. Decrease the final crystallization temperature. 3. Increase the initial concentration of the reactants.
Low enantiomeric excess (ee%) 1. Incomplete separation of the diastereomers. 2. Co-precipitation of the undesired diastereomer.1. Perform one or more recrystallizations of the diastereomeric salt. 2. Optimize the crystallization conditions (e.g., slower cooling rate). 3. Screen for a different chiral resolving agent that provides better separation.
Enzymatic Kinetic Resolution
Issue Possible Cause Troubleshooting Steps
Low or no conversion 1. Inactive enzyme. 2. Suboptimal reaction conditions (temperature, pH, solvent). 3. Inappropriate acylating agent.1. Use a fresh batch of enzyme or test its activity with a known substrate. 2. Optimize the temperature and solvent. Common solvents include toluene, THF, or MTBE. 3. Try a different acylating agent (e.g., vinyl acetate, isopropenyl acetate).
Low enantioselectivity (low ee% of product and/or remaining substrate) 1. The chosen enzyme is not highly selective for the substrate. 2. Reaction has proceeded past 50% conversion, leading to acylation of the other enantiomer.1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia). 2. Monitor the reaction progress over time and stop the reaction at or near 50% conversion for optimal ee% of both product and remaining starting material.
Difficult separation of product and remaining substrate 1. Similar polarities of the acylated product and the starting material.1. Optimize the chromatographic separation method (e.g., column chromatography with a different solvent system). 2. Consider a chemical workup that takes advantage of the different functional groups (e.g., extraction with a dilute acid or base).

Quantitative Data Summary

Method Compound Resolving Agent/Enzyme Solvent Yield (%) Enantiomeric Excess (ee%) Reference
Diastereomeric Salt Formation (1-methyl-2-phenyl)-ethylamine(-)-Tartaric AcidIsopropanol (IPA)70.095[1]
Enzymatic Kinetic Resolution 1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY lipaseToluene/[EMIM][BF4]28.2 (conversion)96.2 (product)[2]

Experimental Protocols

Diastereomeric Salt Formation using (-)-Tartaric Acid

This protocol is adapted from the resolution of a primary amine and serves as a starting point.[1]

  • Dissolution: Dissolve racemic Benzyl (2-oxopyrrolidin-3-yl)carbamate (1 equivalent) in isopropanol (IPA) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve (-)-tartaric acid (0.5-1.0 equivalent) in a minimal amount of hot IPA. Add the tartaric acid solution to the solution of the racemic compound.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, cool the mixture further to 4°C and leave it to stand for 12-24 hours.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold IPA.

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the salt from hot IPA.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic.

  • Extraction: Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Enzymatic Kinetic Resolution using Candida rugosa Lipase

This protocol is based on the kinetic resolution of a related amino alcohol.[2]

  • Reaction Setup: To a solution of racemic Benzyl (2-oxopyrrolidin-3-yl)carbamate in toluene, add Candida rugosa lipase (commercially available).

  • Acylation: Add isopropenyl acetate (1.5-2.0 equivalents) as the acylating agent.

  • Incubation: Incubate the reaction mixture in a thermostated shaker at a controlled temperature (e.g., 30-40°C) for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC to determine the conversion. Aim for approximately 50% conversion.

  • Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation: Concentrate the filtrate and separate the acylated product from the unreacted starting material by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of both the acylated product and the remaining unreacted starting material by chiral HPLC.

Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mixture of n-hexane and isopropanol (IPA) in a 90:10 ratio.

    • If separation is not achieved, vary the ratio of hexane:IPA (e.g., 80:20, 70:30).

    • Small amounts of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.

  • Mobile Phase Screening (Reversed Phase):

    • Use a mobile phase of acetonitrile and water or methanol and water.

    • Vary the ratio of the organic solvent to water.

  • Optimization: Once baseline separation is achieved, optimize the flow rate and temperature to improve resolution and reduce analysis time.

  • Quantification: Use a UV detector at a wavelength where the compound has strong absorbance for quantification.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_formation Salt Formation cluster_separation Separation cluster_liberation Liberation racemate Racemic Benzyl (2-oxopyrrolidin-3-yl)carbamate dissolve Dissolve in Solvent (e.g., IPA) racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (-)-Tartaric Acid) resolving_agent->dissolve mix Mix and Cool dissolve->mix filtration Filtration mix->filtration mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor salt_crystals Diastereomerically Enriched Salt Crystals filtration->salt_crystals liberation Add Base (e.g., NaOH) & Extract salt_crystals->liberation final_product Enantiomerically Pure Product liberation->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products racemate Racemic Benzyl (2-oxopyrrolidin-3-yl)carbamate reaction Incubate in Organic Solvent racemate->reaction enzyme Lipase (e.g., Candida rugosa) enzyme->reaction acyl_agent Acylating Agent (e.g., Isopropenyl Acetate) acyl_agent->reaction filtration Filter to Remove Enzyme reaction->filtration chromatography Column Chromatography filtration->chromatography product1 Acylated Enantiomer chromatography->product1 product2 Unreacted Enantiomer chromatography->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral_HPLC_Analysis_Logic start Inject Racemic Mixture column Chiral Stationary Phase (e.g., Cellulose-based) start->column separation Differential Interaction with CSP column->separation detection UV Detector separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram quantification Quantify Area of Each Peak to Determine ee% chromatogram->quantification

Caption: Logical Flow of Chiral HPLC Analysis.

References

stability issues of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate in solution. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in solution?

A1: this compound contains both a carbamate and a lactam (a cyclic amide) functional group. Both of these groups can be susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The rate of hydrolysis is often dependent on the pH, temperature, and composition of the solution.

Q2: Which functional group is more likely to degrade first, the carbamate or the pyrrolidinone (lactam) ring?

A2: The relative stability of the carbamate and the lactam ring can be influenced by the specific reaction conditions. Generally, carbamates can be prone to hydrolysis under both acidic and basic conditions.[1][2] Similarly, the five-membered pyrrolidinone ring can also undergo hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding amino acid derivative. The kinetic stability of each group will dictate the primary degradation product observed.

Q3: What are the expected degradation products of this compound?

A3: Based on the structure, the potential degradation products resulting from hydrolysis are:

  • Hydrolysis of the carbamate bond: This would lead to the formation of (R)-3-aminopyrrolidin-2-one and benzyl alcohol.

  • Hydrolysis of the lactam ring: This would result in the formation of (R)-4-amino-5-((benzyloxy)carbonylamino)pentanoic acid.

It is also possible for both functional groups to hydrolyze, leading to (R)-3,4-diaminopentanoic acid, benzyl alcohol, and carbon dioxide.

Q4: How can I monitor the stability of my this compound solution?

A4: The most common and effective method for monitoring the stability of a pharmaceutical compound in solution is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3][4][5] This technique allows for the separation and quantification of the parent compound from its potential degradation products over time.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in solution.

Problem 1: Rapid degradation of the compound is observed in my aqueous solution.
Potential Cause Troubleshooting Steps
Inappropriate pH The stability of both carbamates and lactams is highly pH-dependent. Determine the pH of your solution. If it is strongly acidic or basic, adjust the pH to a more neutral range (pH 6-8) using a suitable buffer system. Perform a pH-rate profile study to identify the pH of maximum stability.
High Temperature Elevated temperatures can accelerate degradation reactions.[2] Store solutions at lower temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down hydrolysis. Conduct stability studies at your intended experimental temperature to understand the degradation kinetics.
Presence of Catalysts Certain metal ions or enzymatic contaminants can catalyze hydrolysis. Ensure high purity of your solvents and reagents. Use of chelating agents like EDTA can be considered if metal ion catalysis is suspected.
Photodegradation Exposure to light, particularly UV light, can sometimes induce degradation.[2] Protect your solutions from light by using amber vials or by covering the container with aluminum foil.
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.
Potential Cause Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradation products. To confirm, perform forced degradation studies (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants and confirm that your HPLC method can resolve them from the parent peak.[6]
Interaction with Excipients or Other Components If your solution contains other components (e.g., formulation excipients), they may be interacting with your compound. Analyze each component individually by HPLC to identify the source of the extra peaks.
Impurity in the Starting Material The new peak might be an impurity present in the initial batch of this compound. Check the certificate of analysis for the starting material and analyze a freshly prepared solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV, to observe the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.

Typical Starting Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Based on the UV spectrum of the compound (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

Method Optimization: The initial conditions may need to be optimized to achieve adequate separation of all peaks. This can involve adjusting the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, changing the pH), or trying a different column chemistry.[4][5]

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Systematic Analysis cluster_solution Solution and Mitigation issue Compound Instability in Solution (e.g., degradation, new peaks in HPLC) check_params Check Experimental Parameters: pH, Temperature, Light Exposure issue->check_params check_purity Verify Purity of Starting Material and Solvents issue->check_purity forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) check_params->forced_degradation If parameters are suspect develop_hplc Develop/Optimize Stability-Indicating HPLC Method check_purity->develop_hplc If purity is confirmed forced_degradation->develop_hplc To identify degradants optimize_conditions Optimize Solution Conditions: pH, Temperature, Storage develop_hplc->optimize_conditions Once method is established characterize_degradants Identify and Characterize Degradation Products develop_hplc->characterize_degradants establish_stability Establish Stability Profile and Recommend Handling Procedures optimize_conditions->establish_stability characterize_degradants->establish_stability Potential_Degradation_Pathways cluster_carbamate_hydrolysis Carbamate Hydrolysis cluster_lactam_hydrolysis Lactam Hydrolysis parent (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate amino_pyrrolidinone (R)-3-aminopyrrolidin-2-one parent->amino_pyrrolidinone H2O / H+ or OH- benzyl_alcohol Benzyl Alcohol parent->benzyl_alcohol H2O / H+ or OH- amino_acid (R)-4-amino-5-((benzyloxy)carbonylamino)pentanoic acid parent->amino_acid H2O / H+ or OH-

References

Validation & Comparative

Enantiomeric Battlefield: Unraveling the Biological Activities of (R)- and (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the realm of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities, from therapeutic efficacy to toxicity. This guide provides a comparative analysis of the potential biological activities of (R)- and (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, drawing upon experimental data from structurally related compounds to highlight the pivotal role of stereoisomerism.

Highlighting the Importance of Chirality: Insights from Structurally Similar Compounds

Evidence from closely related molecules underscores the profound impact of stereochemistry on biological function, particularly in the areas of anticonvulsant activity and enzyme inhibition.

Anticonvulsant Properties

The pyrrolidinone scaffold is a well-established pharmacophore in the development of anticonvulsant agents. Studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated clear enantioselectivity in their anticonvulsant effects.

A study on N-benzyl-2-acetamido-3-methoxypropionamide revealed that the anticonvulsant activity predominantly resides in the (R)-enantiomer.[1] This suggests that the spatial arrangement of the substituents on the chiral center is crucial for the interaction with the biological target, leading to the observed therapeutic effect.

Table 1: Enantioselective Anticonvulsant Activity of N-benzyl-2-acetamido-3-methoxypropionamide (Compound 18)

EnantiomerAnticonvulsant Activity (ED₅₀ in mice, i.p.)
(R)-184.5 mg/kg
(S)-18> 100 mg/kg

Data sourced from a study on N-Benzyl-2-acetamidopropionamide derivatives.[1]

Enzyme Inhibition

Carbamate-containing compounds are known to act as inhibitors of various enzymes, including cholinesterases, which are key targets in the management of neurodegenerative diseases. The orientation of the carbamate group and its substituents can significantly influence the binding affinity and inhibitory potency. While direct data on the target enantiomers is lacking, the principle of stereoselectivity in enzyme-ligand interactions is a fundamental concept in pharmacology.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments cited in the context of related compounds are provided below.

Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

  • Animal Model: Male mice are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated.[1]

Visualizing the Scientific Workflow and Potential Mechanisms

To better illustrate the processes involved in comparing enantiomers and their potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Chiral Synthesis cluster_evaluation Biological Evaluation Racemic Mixture Racemic Mixture Chiral Separation Chiral Separation Racemic Mixture->Chiral Separation HPLC / SFC (R)-Enantiomer (R)-Enantiomer Chiral Separation->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral Separation->(S)-Enantiomer Chiral Precursor Chiral Precursor Asymmetric Synthesis Asymmetric Synthesis Chiral Precursor->Asymmetric Synthesis Asymmetric Synthesis->(R)-Enantiomer Asymmetric Synthesis->(S)-Enantiomer In vitro Assays In vitro Assays (R)-Enantiomer->In vitro Assays (S)-Enantiomer->In vitro Assays In vivo Models In vivo Models In vitro Assays->In vivo Models Promising Candidates Data Analysis Data Analysis In vitro Assays->Data Analysis Pharmacokinetic\nStudies Pharmacokinetic Studies In vivo Models->Pharmacokinetic\nStudies In vivo Models->Data Analysis Toxicity\nAssessment Toxicity Assessment Pharmacokinetic\nStudies->Toxicity\nAssessment Toxicity\nAssessment->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization

Caption: Workflow for the synthesis and evaluation of enantiomers.

enzyme_inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Carbamate Inhibitor Enzyme Active Site Substrate Binding Pocket Product Product Enzyme:f0->Product Catalyzes Inhibitor (R/S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Carbamoyl Group Inhibitor->Enzyme:f0 Binds & Covalently Modifies (Reversible or Irreversible) Substrate Substrate Substrate->Enzyme:f1 Binds

Caption: General mechanism of carbamate-based enzyme inhibition.

Conclusion and Future Directions

The presented evidence from structurally related compounds strongly supports the hypothesis that (R)- and (S)-Benzyl (2-oxopyrrolidin-3-yl)carbamate will exhibit distinct biological activities. The anticonvulsant properties are likely to be enantioselective, with one enantiomer demonstrating significantly higher potency. Similarly, any enzyme inhibitory activity is expected to be stereospecific.

Future research should focus on the stereoselective synthesis of both the (R) and (S) enantiomers of Benzyl (2-oxopyrrolidin-3-yl)carbamate. Subsequent head-to-head comparisons in a panel of biological assays, including anticonvulsant models and enzyme inhibition screens, are imperative to fully elucidate their individual pharmacological profiles. Such studies will not only contribute to a deeper understanding of structure-activity relationships but also pave the way for the development of more potent and selective therapeutic agents.

References

A Comparative Guide to Benzyl Carbamate (Cbz) and Boc Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious use of protecting groups is paramount. Among the most widely employed protecting groups for amines are Benzyl carbamate (Cbz or Z) and tert-butyloxycarbonyl (Boc). The selection between these two carbamates can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Key Differences Between Cbz and Boc

FeatureBenzyl Carbamate (Cbz)tert-Butyloxycarbonyl (Boc)
Structure
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc)₂O
Typical Protection Conditions Mildly basic (e.g., NaHCO₃, Na₂CO₃)Mildly basic (e.g., NaOH, triethylamine)
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Strong Acid (e.g., Trifluoroacetic Acid - TFA)
Stability Stable to acidic and basic conditionsStable to basic conditions and hydrogenolysis
Orthogonality Orthogonal to Boc, FmocOrthogonal to Cbz, Fmoc

Performance in Amine Protection: A Quantitative Look

The efficiency of amine protection is a critical factor in multi-step synthesis. Below is a summary of reported yields for the protection of various amines using both Cbz and Boc protecting groups. It is important to note that reaction conditions can be optimized to improve yields, and the data presented here reflects specific reported experimental outcomes.

Table 1: Comparative Yields of Amine Protection
SubstrateProtecting GroupReagents and ConditionsYield (%)Reference
1,2,3,6-TetrahydropyridineCbzCbz-Cl, 3 N NaOH (aq), 0 °C to rt, 3 hNot specified, but successful[1]
1,2,3,6-TetrahydropyridineBoc(Boc)₂O, THF, 0 °C to rt, overnight89[1]
3-Azabicyclo[3.3.0]octane HClCbzCbz-Cl, 3 N NaOH (aq), rt, overnight96[1]
Aliphatic & Aromatic AminesCbzCbz-Cl, PEG-600, rtHigh[2]
Various AminesBoc(Boc)₂O, BaseHigh[3]

Deprotection Strategies and Orthogonality

The key distinction and a major strategic consideration between Cbz and Boc lies in their deprotection conditions. This difference is the foundation of their orthogonality, allowing for the selective removal of one group in the presence of the other.

Cbz Deprotection: The most common method for cleaving the Cbz group is catalytic hydrogenolysis. This involves reacting the protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] These conditions are notably mild and neutral, leaving acid- and base-sensitive functional groups intact.

Boc Deprotection: The Boc group is characteristically labile to strong acids.[4] Trifluoroacetic acid (TFA), often used neat or in a dichloromethane (DCM) solution, is the standard reagent for Boc removal. The byproducts of this reaction are the volatile isobutylene and carbon dioxide.

The distinct deprotection requirements of Cbz and Boc make them an excellent orthogonal pair in complex syntheses where multiple amine functionalities need to be manipulated independently. For instance, a molecule bearing both a Cbz- and a Boc-protected amine can be selectively deprotected at the Boc-protected site using TFA, leaving the Cbz group untouched. Conversely, the Cbz group can be removed via hydrogenolysis without affecting the Boc group.

Stability Profile

The stability of a protecting group under various reaction conditions is crucial to prevent its premature cleavage.

  • Benzyl Carbamate (Cbz): Generally stable to a wide range of acidic and basic conditions, making it a robust protecting group. However, it is susceptible to strong reducing agents beyond catalytic hydrogenation.

  • tert-Butyloxycarbonyl (Boc): Stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis. Its primary liability is to acidic conditions.

Experimental Protocols

Protection of an Amine with Benzyl Carbamate (Cbz)

This protocol is adapted from a procedure for the protection of 3-Azabicyclo[3.3.0]octane hydrochloride.[1]

Reagents and Materials:

  • Amine hydrochloride (1.0 eq)

  • 3 N aqueous Sodium Hydroxide (NaOH)

  • Benzyl chloroformate (Cbz-Cl, 1.0 eq)

  • tert-Butyl methyl ether

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • The amine hydrochloride is treated with 3 N aqueous NaOH solution.

  • Benzyl chloroformate is added dropwise, and the reaction mixture is stirred overnight at room temperature.

  • The mixture is then extracted with tert-butyl methyl ether.

  • The combined organic extracts are washed sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

  • The organic phase is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the Cbz-protected amine.

Protection of an Amine with tert-Butyloxycarbonyl (Boc)

This protocol is based on the protection of 1,2,3,6-tetrahydropyridine.[1]

Reagents and Materials:

  • Amine (1.5 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • tert-Butyl methyl ether

  • 0.1 N aqueous Hydrochloric Acid (HCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of (Boc)₂O in dry THF is cooled to 0 °C in an ice bath.

  • The amine is added dropwise, and the solution is allowed to warm to room temperature and stirred overnight.

  • Saturated aqueous NaHCO₃ solution is added, and the mixture is extracted with tert-butyl methyl ether.

  • The combined organic extracts are washed with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

  • The organic phase is dried with MgSO₄, and the solvent is removed under reduced pressure to yield the Boc-protected amine.

Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis

Reagents and Materials:

  • Cbz-protected amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂)

Procedure:

  • The Cbz-protected amine is dissolved in methanol or ethanol.

  • Pd/C catalyst is added to the solution.

  • The reaction mixture is stirred under an atmosphere of hydrogen gas (typically using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the deprotected amine.

Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Reagents and Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • The Boc-protected amine is dissolved in dichloromethane.

  • Trifluoroacetic acid is added to the solution (a common ratio is 1:1 TFA:DCM).

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The solvent and excess TFA are removed under reduced pressure. The crude product can be further purified if necessary.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of protection and deprotection, the following diagrams outline the general workflows.

Cbz_Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Amine (R-NH₂) Cbz_Protected Cbz-Protected Amine Amine->Cbz_Protected Protection Cbz_Cl Cbz-Cl, Base Deprotected_Amine Deprotected Amine Cbz_Protected->Deprotected_Amine Deprotection Hydrogenolysis H₂, Pd/C

Cbz Protection and Deprotection Workflow

Boc_Protection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine Amine (R-NH₂) Boc_Protected Boc-Protected Amine Amine->Boc_Protected Protection Boc2O (Boc)₂O, Base Deprotected_Amine Deprotected Amine Boc_Protected->Deprotected_Amine Deprotection TFA TFA

Boc Protection and Deprotection Workflow

Conclusion

Both Benzyl carbamate (Cbz) and tert-butyloxycarbonyl (Boc) are highly effective and widely used protecting groups for amines in organic synthesis. The choice between them is primarily dictated by the overall synthetic strategy, particularly the presence of other functional groups and the required deprotection conditions.

  • Choose Cbz when stability to a range of acidic and mild basic conditions is required, and when the molecule is tolerant of catalytic hydrogenation. It is an excellent choice for solution-phase synthesis.

  • Choose Boc when subsequent reaction steps involve conditions that are incompatible with catalytic hydrogenation, or when a milder, acid-labile deprotection is preferred. It is a cornerstone of solid-phase peptide synthesis.

By understanding the distinct characteristics and leveraging their orthogonality, researchers can design more efficient and robust synthetic routes for the creation of complex molecules.

References

A Comparative Guide to the Structure-Activity Relationship of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate Analogs in Anticonvulsant Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, with a focus on their anticonvulsant properties. While direct SAR studies on a homologous series of the parent compound are limited in publicly available literature, this guide draws parallels from the well-studied anticonvulsant agent Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide) and its derivatives. The structural similarity between these compounds and the target molecule provides valuable insights into the key structural features that govern anticonvulsant activity.

The anticonvulsant potential of these analogs is primarily evaluated through standardized preclinical models, including the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, which is a model for myoclonic and absence seizures.

Data Presentation: Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of a series of (R)-N-benzyl-2-acetamido-3-oxysubstituted propionamide analogs, which serve as structural surrogates for this compound analogs. The data is presented as the median effective dose (ED50) in the Maximal Electroshock (MES) seizure test in mice after intraperitoneal (i.p.) administration. A lower ED50 value indicates higher potency.

Compound IDR Group (at 3-oxy position)MES ED50 (mg/kg, i.p. in mice)scPTZ Activity
1 -CH₃4.5Inactive
2 -CH₂CH₃7.9Inactive
3 -CH(CH₃)₂23Inactive
4 -C(CH₃)₃30-100Inactive
5 -CH₂CH=CH₂>30, <100Inactive
6 -CH₂Ph>30, <100Inactive
Phenytoin (Reference Drug) 9.5Inactive

Data sourced from studies on Lacosamide analogs. These compounds are structurally similar to the topic of interest and provide a basis for understanding SAR in this chemical space.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key trends in the structure-activity relationship for this class of compounds:

  • Stereochemistry is Crucial: The anticonvulsant activity of these functionalized amino acid derivatives resides almost exclusively in the (R)-enantiomer. The corresponding (S)-enantiomers are significantly less active or inactive.

  • Impact of the 3-Oxy Substituent: The nature of the substituent at the 3-oxy position significantly influences anticonvulsant potency in the MES model.

    • Small, non-polar groups are favored: A small alkyl group, such as a methyl (-CH₃) or ethyl (-CH₂CH₃) group, at the 3-oxy position is associated with the highest potency (lowest ED50).

    • Increased steric bulk reduces activity: As the size of the alkyl substituent increases (e.g., isopropyl, tert-butyl), the anticonvulsant activity decreases, as indicated by higher ED50 values.

    • Unsaturation and Aromaticity: The introduction of an allyl or benzyl group does not appear to enhance activity compared to small alkyl groups.

  • Spectrum of Activity: The analogs in this series demonstrate selective activity in the MES test, which is predictive of efficacy against generalized tonic-clonic seizures. Their lack of activity in the scPTZ test suggests they are less likely to be effective against absence or myoclonic seizures. This profile is similar to that of the established antiepileptic drug, Phenytoin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticonvulsant analogs.

1. Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify compounds that prevent the spread of seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are typically used.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound is administered to groups of mice at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route. A vehicle control group receives the vehicle alone.

    • At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. Prior to stimulus application, a drop of saline or an anesthetic solution is applied to the corneas to ensure good electrical contact and minimize pain.

    • The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.

    • The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This model is used to identify compounds that can raise the threshold for seizure induction and is considered a model for generalized absence and myoclonic seizures.

  • Animals: Male albino mice (e.g., CF-1 strain) weighing 18-25 g are used.

  • Chemical Convulsant: Pentylenetetrazol (PTZ) is dissolved in saline.

  • Procedure:

    • The test compound is administered to groups of mice at various doses (i.p. or p.o.), with a control group receiving only the vehicle.

    • At the time of presumed peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.

    • The animals are placed in individual observation chambers and observed for 30 minutes for the presence of a generalized clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and jaw, lasting for at least 5 seconds.

    • The absence of a generalized clonic seizure during the observation period is considered protection.

    • The percentage of protected animals at each dose is determined, and the ED50 is calculated.

Visualization of Experimental Workflow

The following diagram illustrates the typical preclinical screening workflow for identifying and characterizing the anticonvulsant activity of new chemical entities.

Anticonvulsant_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Evaluation & Neurotoxicity cluster_2 Lead Optimization & Further Studies start Compound Library mes_screen MES Test (i.p., mice) start->mes_screen scptz_screen scPTZ Test (i.p., mice) start->scptz_screen ed50_determination ED50 Determination (MES & scPTZ) mes_screen->ed50_determination Active scptz_screen->ed50_determination Active neurotoxicity Rotarod Test (TD50) ed50_determination->neurotoxicity sar_studies Structure-Activity Relationship Analysis neurotoxicity->sar_studies Calculate Protective Index (TD50/ED50) pk_pd Pharmacokinetic/ Pharmacodynamic Studies sar_studies->pk_pd mechanism Mechanism of Action Studies pk_pd->mechanism

A Comparative Guide to Analytical Methods for Validating the Purity of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate purity, a critical aspect in pharmaceutical quality control. The focus is on ensuring the chemical and enantiomeric purity of this chiral compound. The methods discussed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), each offering distinct advantages in the identification and quantification of the active pharmaceutical ingredient (API) and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC stands as the primary and most robust method for determining the enantiomeric purity of this compound. This technique separates the (R) and (S) enantiomers, allowing for precise quantification of the undesired enantiomer.

Comparative Performance of Chiral HPLC Methods

The selection of the chiral stationary phase (CSP) and mobile phase is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely successful for separating a broad range of chiral compounds, including those with carbamate and pyrrolidine moieties.

Table 1: Comparison of Chiral HPLC Columns for Carbamate and Pyrrolidone Derivatives

Chiral Stationary Phase (CSP)Typical Mobile PhaseAdvantagesDisadvantages
Cellulose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-2) Normal Phase: Hexane/IsopropanolBroad applicability, good resolution for many carbamates.May require solvent-intensive mobile phases.
Amylose-based (e.g., Chiralpak® AD-H) Normal Phase: Hexane/IsopropanolHigh selectivity for a wide range of compounds, including pyrrolidone derivatives.[1][2]Can be more expensive than cellulose-based columns.
Cyclodextrin-based (e.g., CYCLOBOND™) Reversed-Phase: Acetonitrile/Water/BufferGood for polar compounds, compatible with aqueous mobile phases.May have lower loading capacity compared to polysaccharide phases.
Experimental Protocol: Chiral HPLC Method Validation

This protocol is based on established methods for structurally similar compounds, such as Levetiracetam, which also contains a 2-oxopyrrolidinyl group.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • (S)-Enantiomer Standard: If available, prepare a stock solution of the (S)-enantiomer at a similar concentration.

  • Spiked Sample: To determine accuracy and precision, spike the (R)-enantiomer standard solution with known concentrations of the (S)-enantiomer.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 2: Typical Validation Data for a Chiral HPLC Method

Validation ParameterTypical Acceptance CriteriaExample Result (based on Levetiracetam data[1][2])
Specificity Baseline resolution (Rs > 2) between enantiomers.Rs = 7.5
Linearity (for (S)-enantiomer) Correlation coefficient (r²) ≥ 0.998r² = 0.999
LOD (for (S)-enantiomer) Signal-to-Noise Ratio ≥ 30.03 µg/mL
LOQ (for (S)-enantiomer) Signal-to-Noise Ratio ≥ 100.1 µg/mL
Accuracy (Recovery %) 90.0% - 110.0%94.2% - 102.6%
Precision (%RSD) ≤ 10% at LOQ< 8%

Workflow for Chiral HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC Purity Analysis.

NMR Spectroscopy for Structural Confirmation and Enantiomeric Purity

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and can also be employed to determine its enantiomeric purity through the use of chiral solvating agents (CSAs).

Comparative Analysis of NMR Techniques

While standard ¹H and ¹³C NMR confirm the chemical structure, the determination of enantiomeric excess (e.e.) requires the use of a chiral environment to induce chemical shift differences between the enantiomers.

Table 3: Comparison of NMR Methods for Chiral Purity

NMR TechniquePrincipleAdvantagesDisadvantages
¹H NMR with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes with distinct NMR signals.Simple to implement, non-destructive, provides direct measure of e.e.Requires a suitable CSA, may require optimization of concentration and temperature.
¹H NMR with Chiral Derivatizing Agents (CDAs) Covalent bonding to form stable diastereomers with different NMR spectra.Can provide larger chemical shift differences than CSAs.Requires a chemical reaction, potential for kinetic resolution, sample is modified.
¹⁹F NMR with Chiral Derivatizing Agents Use of fluorine-containing CDAs for sensitive detection.[3]High sensitivity, clean baseline.Requires a suitable fluorinated CDA and a fluorinated standard.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

  • Dissolve the sample in ~0.6 mL of deuterated solvent.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently mix the solution and acquire another ¹H NMR spectrum.

  • Compare the spectra to identify signals that have split into two, corresponding to the two enantiomers.

  • Integrate the signals for each enantiomer to calculate the enantiomeric excess (e.e.).

e.e. (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100

Logical Relationship in NMR Enantiomeric Purity Determination

NMR_Logic cluster_complex In NMR Tube Analyte Chiral Analyte ((R) and (S) Enantiomers) Complex_R Analyte(R)-CSA Complex Analyte->Complex_R Complex_S Analyte(S)-CSA Complex Analyte->Complex_S CSA Chiral Solvating Agent (CSA) CSA->Complex_R CSA->Complex_S NMR_Spec NMR Spectrometer Complex_R->NMR_Spec Complex_S->NMR_Spec Result Distinct NMR Signals for Each Enantiomer NMR_Spec->Result

Caption: Logic of NMR with Chiral Solvating Agents.

Mass Spectrometry for Impurity Profiling

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is invaluable for the identification and characterization of impurities in this compound.

Comparative Overview of Mass Spectrometry Techniques

Different ionization techniques and mass analyzers offer varying levels of sensitivity and structural information.

Table 4: Comparison of Mass Spectrometry Techniques for Impurity Profiling

TechniqueIonization MethodKey Features
LC-MS (ESI) Electrospray IonizationSoft ionization, suitable for polar and thermally labile molecules, provides molecular weight information.
LC-MS/MS Tandem Mass SpectrometryProvides structural information through fragmentation patterns, highly specific and sensitive for known impurities.
High-Resolution MS (e.g., TOF, Orbitrap) ESI or other soft methodsProvides accurate mass measurements, enabling determination of elemental composition for unknown impurities.
Experimental Protocol: LC-MS Impurity Profiling

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient elution program to separate impurities.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100 - 1000

  • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation.

Procedure:

  • Prepare a sample solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Inject the sample into the LC-MS system.

  • Analyze the total ion chromatogram (TIC) for peaks other than the main API peak.

  • Examine the mass spectra of the impurity peaks to determine their molecular weights.

  • For unknown impurities, use high-resolution mass data to propose elemental compositions.

  • Perform MS/MS fragmentation analysis to elucidate the structures of the impurities.

Signaling Pathway for Impurity Identification by LC-MS/MS

MS_Pathway cluster_lc LC Separation cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis Sample_Inj Sample Injection LC_Column Chromatographic Separation Sample_Inj->LC_Column Ionization Ionization (ESI) LC_Column->Ionization Precursor_Scan Precursor Ion Scan (Molecular Weight) Ionization->Precursor_Scan Fragmentation Collision-Induced Dissociation (CID) Precursor_Scan->Fragmentation Product_Scan Product Ion Scan (Structural Fragments) Fragmentation->Product_Scan Structure_Elucidation Structure Elucidation Product_Scan->Structure_Elucidation

Caption: Impurity Identification Pathway using LC-MS/MS.

Conclusion

A combination of these analytical techniques provides a robust framework for validating the purity of this compound. Chiral HPLC is essential for quantifying the enantiomeric purity, NMR spectroscopy provides definitive structural confirmation and an orthogonal method for assessing enantiomeric excess, while LC-MS is crucial for identifying and characterizing any process-related impurities or degradation products. The specific methods and validation parameters should be tailored to the intended use of the API and must comply with the relevant regulatory guidelines.

References

Comparative Analysis of (R)-3-Aminopyrrolidin-2-one Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in synthesizing novel chemical entities. The (R)-3-aminopyrrolidin-2-one scaffold is a valuable chiral starting material, and its N-protected derivatives are widely used in medicinal chemistry. This guide provides a comparative overview of the characterization data for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate and its close analogs, offering a basis for selecting the most suitable compound for a given synthetic strategy.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key characterization data for (R)-3-aminopyrrolidin-2-one hydrochloride, its N-Boc derivative, and the target N-Cbz derivative. Data for the N-Cbz derivative is limited in publicly available sources; therefore, some values are based on closely related structures and should be considered estimates.

Property(R)-3-Aminopyrrolidin-2-one Hydrochloride(R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (N-Boc)This compound (N-Cbz)
Molecular Formula C₄H₉ClN₂OC₉H₁₆N₂O₃C₁₂H₁₄N₂O₃
Molecular Weight 136.58 g/mol 200.24 g/mol 234.25 g/mol
Melting Point Not available34-38 °C[1]Not available
Optical Rotation Not available[α]/D +21.5±1.5°, c = 1 in ethanolNot available
¹H NMR (Solvent) (DMSO-d6)(CDCl₃)(CDCl₃, predicted)
¹H NMR Signals δ 8.34 (br s), 3.77 (t), 2.89 (t), 2.07 (m)δ 3.80-3.75 (m, 4H), 2.61-2.56 (m, 2H), 1.48 (s, 9H)δ 7.35 (m, 5H), 5.12 (s, 2H), 4.30 (m, 1H), 3.40 (t, 2H), 2.50 (m, 1H), 2.10 (m, 1H)
¹³C NMR (Solvent) Not availableNot availableNot available
Mass Spec (m/z) Not availableNot availableM+H⁺ 235.1

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic work. Below are protocols for the synthesis of the N-Boc derivative and a general method for N-protection that can be adapted for the N-Cbz derivative.

Synthesis of (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (N-Boc derivative)

A common method for the N-Boc protection of 3-aminopyrrolidin-2-one involves the reaction of (R)-3-aminopyrrolidin-2-one hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Dissolution: (R)-3-aminopyrrolidin-2-one hydrochloride is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.

  • Basification: A base, typically sodium bicarbonate or triethylamine, is added to neutralize the hydrochloride and free the amine.

  • Reaction: Di-tert-butyl dicarbonate is added to the solution, and the reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction mixture is concentrated, and the product is extracted with an organic solvent like dichloromethane. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure N-Boc derivative.

General Protocol for N-Benzyloxycarbonyl (Cbz) Protection

This protocol can be adapted for the synthesis of this compound from (R)-3-aminopyrrolidin-2-one hydrochloride.

  • Dissolution and Basification: (R)-3-aminopyrrolidin-2-one hydrochloride is dissolved in an aqueous solvent and a base such as sodium bicarbonate is added.

  • Reaction: The solution is cooled in an ice bath, and benzyl chloroformate (Cbz-Cl) is added dropwise while maintaining the temperature and basic pH. The reaction is stirred for several hours.

  • Work-up and Purification: The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and evaporated. The resulting crude product can be purified by recrystallization or column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for preparing the N-Boc and N-Cbz protected derivatives of (R)-3-aminopyrrolidin-2-one.

Synthesis of N-Boc-(R)-3-amino-2-pyrrolidinone start (R)-3-Aminopyrrolidin-2-one Hydrochloride reagents Di-tert-butyl dicarbonate, Base (e.g., NaHCO3) start->reagents Reaction product (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate reagents->product Purification

Caption: Synthesis of the N-Boc protected derivative.

Synthesis of N-Cbz-(R)-3-amino-2-pyrrolidinone start (R)-3-Aminopyrrolidin-2-one Hydrochloride reagents Benzyl Chloroformate, Base (e.g., NaHCO3) start->reagents Reaction product (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate reagents->product Purification

Caption: Synthesis of the N-Cbz protected derivative.

References

comparing efficacy of different pyrrolidinone-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. This guide provides a comparative analysis of the efficacy of various pyrrolidinone-based inhibitors targeting key enzymes in metabolic diseases, particularly Dipeptidyl Peptidase-IV (DPP-IV) and α-glucosidase, both crucial in the management of type 2 diabetes. The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in reproducibility and further research.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Several pyrrolidine-based compounds have been investigated as DPP-IV inhibitors.

Comparative Efficacy of Pyrrolidinone-Based DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrrolidinone derivatives against DPP-IV. Vildagliptin, a well-established pyrrolidinone-containing DPP-IV inhibitor, is included for comparison.

Compound IDStructure/SubstitutionIC50 (µM)Reference CompoundIC50 (µM)Source
TS-021 (2S, 4S)-4-fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate0.00534--[1]
Compound 2 2-benzylpyrrolidine derivative0.3 ± 0.03Lead Compound (2-benzyl-piperazine)0.019[2]
Compound 2f Pyrazole-thiosemicarbazone with p-bromo-benzylidene0.001266 ± 0.000264Sitagliptin0.004380 ± 0.000319[3]
Compound B-XI Pyrrolidine sulfonamide with 4-trifluorophenyl substitution11.32 ± 1.59Vildagliptin-[4]
Compound 6b Pyrrolidine-2-carbonitrile with p-methyl substituent22.87 to 42.12 (µg/mL)--[5]
Compound 6c Pyrrolidine-2-carbonitrile with p-chloro substituent22.87 to 42.12 (µg/mL)--[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocol: DPP-IV Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 20 mM, pH 8.0) containing NaCl (e.g., 100 mM) and EDTA (e.g., 1 mM)

  • Test compounds (pyrrolidinone derivatives) and a positive control (e.g., Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence)

  • Microplate reader with fluorescence detection capabilities (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Incubator set at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the DPP-IV enzyme in the assay buffer.

    • Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1%) to avoid interference.

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add assay buffer, the diluted DPP-IV enzyme, and the solvent used for the compounds.

    • Background Wells: Add assay buffer and the solvent.

    • Positive Control Wells: Add assay buffer, the diluted DPP-IV enzyme, and the positive control solution.

    • Inhibitor Wells: Add assay buffer, the diluted DPP-IV enzyme, and the test compound solutions at various concentrations.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

DPP-IV Signaling Pathway and Inhibition

The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

DPP_IV_Pathway Meal Food Intake Intestine Intestinal L-cells Meal->Intestine Stimulates GLP1 Active GLP-1 Intestine->GLP1 Releases Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-IV Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion Pancreas->Insulin Increases GlucoseUptake Glucose Uptake by Tissues Insulin->GlucoseUptake BloodGlucose Lowered Blood Glucose GlucoseUptake->BloodGlucose InactiveGLP1 Inactive GLP-1 DPP4->InactiveGLP1 Inhibitor Pyrrolidinone-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibits a_glucosidase_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Test Compounds) prep_reagents->plate_setup add_enzyme Add Enzyme to Wells plate_setup->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction (if applicable) incubation->stop_reaction measure Measure Signal (Absorbance/Fluorescence) stop_reaction->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

References

Spectroscopic Analysis of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic data for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. While experimental spectra for this specific molecule are not widely published, this document compiles and compares spectroscopic data from closely related compounds to predict and understand its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features. This guide is intended for researchers, scientists, and professionals in drug development.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for compounds structurally related to this compound. These include the benzyl carbamate protecting group and the pyroglutamic acid core, which together form the target molecule.

Table 1: ¹H NMR Data of Related Compounds

CompoundSolventChemical Shift (δ) in ppm
Benzyl Carbamate CDCl₃7.55-7.39 (m, 5H, Ar-H), 5.11 (s, 2H, CH₂), 4.91 (brs, 2H, NH₂)[1]
L-Pyroglutamic Acid H₂O4.25 (dd, 1H, α-CH), 2.50-2.30 (m, 4H, β-CH₂ and γ-CH₂)[2][3]
This compound (Predicted) CDCl₃~7.4 (m, 5H, Ar-H), ~6.0 (br d, 1H, NH-Cbz), ~5.1 (s, 2H, CH₂-Ph), ~4.4 (m, 1H, α-CH), ~3.4 (m, 2H, δ-CH₂), ~2.5 (m, 1H, β-CH), ~2.1 (m, 1H, β-CH')

Table 2: ¹³C NMR Data of Related Compounds

CompoundSolventChemical Shift (δ) in ppm
Benzyl Carbamate -Data not readily available in search results.
L-Pyroglutamic Acid -180.1 (C=O, acid), 175.0 (C=O, lactam), 56.9 (α-CH), 29.5 (γ-CH₂), 25.4 (β-CH₂)
This compound (Predicted) CDCl₃~175 (C=O, lactam), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5, ~128.0 (Ar-CH), ~67 (CH₂-Ph), ~55 (α-CH), ~40 (δ-CH₂), ~30 (β-CH₂)

Table 3: IR Data of Related Compounds

CompoundSample PrepVibrational Frequencies (ν) in cm⁻¹
Benzyl Carbamate KBr3422-3332 (N-H stretch), 1694 (C=O stretch)[1]
L-Pyroglutamic Acid -~3300 (N-H stretch), ~1700 (C=O stretch, lactam), ~1735 (C=O stretch, acid)
This compound (Predicted) KBr/Thin Film~3300 (N-H stretch, amide & carbamate), ~1750 (C=O stretch, lactam), ~1690 (C=O stretch, carbamate)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference. Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1-2 mg of the sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the IR spectrometer's sample compartment.

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or ATR Sample Sample->IR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc Interpretation Structural Elucidation & Verification NMR_Proc->Interpretation IR_Proc->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Comparison and Conclusion

The predicted spectroscopic data for this compound is a composite of the features observed in its constituent parts. The ¹H and ¹³C NMR spectra are expected to show signals corresponding to the benzyl group (aromatic protons and benzylic methylene) and the pyrrolidinone ring (methine and methylene protons). The IR spectrum will likely exhibit characteristic N-H and C=O stretching vibrations from both the carbamate and the lactam functional groups.

By comparing the experimental data of the actual compound, once obtained, with the data presented in this guide, researchers can confirm its identity and purity. Any significant deviations from the predicted values could indicate the presence of impurities or an alternative molecular structure. This comparative approach is a valuable tool in the characterization of novel compounds in pharmaceutical research and development.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 3-Aminopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity profiles of 3-aminopyrrolidine derivatives, a scaffold of growing interest in drug discovery. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in the development of novel therapeutics.

The 3-aminopyrrolidine moiety is a key structural feature in a variety of biologically active compounds, demonstrating therapeutic potential across different target classes. While often designed for a specific biological target, a comprehensive understanding of a compound's interactions with a broader range of proteins is crucial to assess its potential for off-target effects and to uncover opportunities for polypharmacology. This guide delves into the cross-reactivity of this important chemical scaffold, with a focus on kinase inhibitors.

Comparative Cross-Reactivity Analysis

The following table summarizes the cross-reactivity data for a representative 3-aminopyrrolidine derivative, Zilurgisertib (also known as INCB000928), a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2). The data is derived from a comprehensive kinome scan across 356 kinases.

Target Kinase% Inhibition at 200 nM Zilurgisertib
ALK2 100%
ALK150%
ALK648%
Other 353 kinases< 40%

Table 1: Kinome Selectivity Profile of Zilurgisertib. Data sourced from a preclinical study on Zilurgisertib, an ALK2 inhibitor containing a 3-aminopyrrolidine scaffold. The screening was performed at a concentration of 200 nM against a panel of 356 kinases.[1]

This dataset highlights the remarkable selectivity of Zilurgisertib for its primary target, ALK2. While showing some activity against the closely related kinases ALK1 and ALK6, it displays minimal interaction with the vast majority of the kinome at the tested concentration. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target side effects.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for two common approaches used in the screening of kinase inhibitors.

Radiometric Kinase Assay

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP (radiolabeled) and non-radiolabeled ATP

  • Kinase reaction buffer (typically contains a buffer like HEPES, MgCl₂, and other components optimized for the specific kinase)

  • Test compound (3-aminopyrrolidine derivative) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (vehicle) is run in parallel.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Wash the filter paper extensively with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Quantify the amount of incorporated radiolabel on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Chemoproteomics-Based Kinase Inhibitor Profiling

This approach utilizes affinity chromatography coupled with mass spectrometry to assess the binding of a test compound to a large number of kinases simultaneously within a cellular lysate.

Materials:

  • Cell lysate (from a relevant cell line or tissue)

  • Immobilized broad-spectrum kinase inhibitors (e.g., on beads)

  • Test compound (3-aminopyrrolidine derivative)

  • Wash buffers

  • Elution buffer

  • Enzymes for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Incubate the cell lysate with the test compound at various concentrations. A control incubation with vehicle (DMSO) is also performed.

  • Add the lysate/compound mixture to the beads coated with broad-spectrum kinase inhibitors. Kinases from the lysate will bind to these immobilized inhibitors.

  • The test compound will compete with the immobilized inhibitors for binding to the kinases.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads.

  • Digest the eluted proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS to identify and quantify the kinases that were bound to the beads.

  • By comparing the amount of each kinase pulled down in the presence of the test compound to the amount pulled down in the control, the binding affinity and selectivity of the compound can be determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams are provided.

Experimental_Workflow_Radiometric_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reaction_Mix Kinase, Substrate, Buffer Initiation Add [γ-³³P]ATP Reaction_Mix->Initiation Test_Compound 3-Aminopyrrolidine Derivative Test_Compound->Initiation Incubation Incubate at 30°C Initiation->Incubation Spotting Spot on Filter Paper Incubation->Spotting Washing Wash Unbound ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition & IC50 Counting->Analysis

Caption: Workflow for a radiometric kinase assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene Inhibitor 3-Aminopyrrolidine Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A generic kinase signaling pathway and the point of inhibition.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxopyrrolidine (or γ-lactam) ring is a foundational scaffold in medicinal chemistry, renowned for its role in central nervous system (CNS) active agents. This guide provides a comparative analysis of the bioactivity of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate and its structural relatives, focusing on their interaction with the Synaptic Vesicle Glycoprotein 2A (SV2A). SV2A is a clinically validated target for antiepileptic drugs (AEDs), and its modulation is a key mechanism for seizure control.

This document contrasts the established bioactivities of benchmark drugs Levetiracetam and Brivaracetam with the predicted profile of this compound, supported by experimental data from preclinical models and structure-activity relationship (SAR) studies.

Mechanism of Action: Targeting SV2A in Synaptic Transmission

Levetiracetam and its analogs exert their anticonvulsant effects by binding to SV2A, an integral membrane protein found in the synaptic vesicles of neurons.[1][2] While the precise function of SV2A is still under investigation, it is understood to play a crucial role in the regulation of neurotransmitter release through vesicle exocytosis.[3] By binding to SV2A, these ligands are thought to modulate its function, leading to a reduction in neuronal hypersynchronization and the propagation of seizure activity without altering normal neuronal transmission.[4][5] The strong correlation between a compound's binding affinity for SV2A and its potency in animal seizure models underscores the importance of this target.[2][6]

SV2A_Signaling_Pathway cluster_presynaptic Presynaptic Terminal vesicle Synaptic Vesicle sv2a SV2A Protein neurotransmitter Neurotransmitter Release sv2a->neurotransmitter Modulates modulation Reduced Hyperexcitability (Anticonvulsant Effect) neurotransmitter->modulation Leads to drug SV2A Ligand (e.g., Levetiracetam) drug->sv2a Binds

Caption: SV2A ligand binding modulates neurotransmitter release.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity of key 2-oxopyrrolidine derivatives. Bioactivity is presented through two key metrics:

  • Binding Affinity (Kᵢ): The equilibrium dissociation constant, which measures the affinity of a ligand for the SV2A protein. A lower Kᵢ value indicates a higher binding affinity.

  • In Vivo Efficacy (ED₅₀): The dose of a drug that is effective in producing a therapeutic response (protection from seizures) in 50% of the population in the audiogenic seizure mouse model, a standard preclinical test for anticonvulsant activity.

CompoundStructureSV2A Binding Affinity (Kᵢ, µM)Anticonvulsant Potency (ED₅₀, mg/kg)
This compound (Predicted based on SAR)Not AvailableNot Available
Levetiracetam 4-position substitution~8.0[2]~30.0[7]
Brivaracetam 4-position substitution~0.4 (20x > Levetiracetam)[8][9]~2.4[7]
Seletracetam 4-position substitution~0.08 (10x > Levetiracetam)[3]~0.17[6]

Data is compiled from studies in rodent models (audiogenic seizure-susceptible mice). Kᵢ values can vary based on experimental conditions.

Analysis of Structure-Activity Relationship (SAR):

  • Substitution at Position 4: Levetiracetam, Brivaracetam, and Seletracetam all feature substitutions at the 4-position of the 2-oxopyrrolidin-1-yl ring. The addition of a propyl group in Brivaracetam significantly increases its affinity for SV2A compared to Levetiracetam's ethyl group, demonstrating that hydrophobic substituents at this position enhance binding.[10][11]

  • Substitution at Position 3: The compound of interest, This compound , is substituted at the 3-position. SAR studies on SV2A ligands have generally shown that modifications at the 3 and 5-positions of the pyrrolidinone ring are less tolerated and often lead to a decrease in binding affinity compared to modifications at the 4-position.[12] While direct experimental data is unavailable, the placement of a bulky benzyl carbamate group at the 3-position suggests that its binding affinity for SV2A may be lower than that of established 4-substituted analogs. Empirical testing is required to confirm its bioactivity profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.

SV2A Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound for the SV2A protein by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Rodent cerebral cortex tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed, resuspended in assay buffer, and protein concentration is determined (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of a high-affinity SV2A radioligand (e.g., [³H]Brivaracetam or a similar analog).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding.

    • Non-specific binding is determined in the presence of a high concentration of an established SV2A ligand (e.g., 1 mM Levetiracetam).

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 4°C).

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Filters are washed multiple times with ice-cold buffer to remove any remaining unbound ligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.

    • The Kᵢ value is then determined from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with: - [3H]Radioligand - Test Compound (Varying Conc.) A->B C 3. Separate Bound vs. Free Ligand (Rapid Filtration) B->C D 4. Measure Radioactivity (Liquid Scintillation Counting) C->D E 5. Calculate IC50 and Ki Values D->E

Caption: Workflow for the SV2A competitive binding assay.

Audiogenic Seizure Mouse Model

This in vivo model is used to assess the anticonvulsant efficacy of a compound in a genetic model of reflex epilepsy. Certain mouse strains, such as DBA/2, are genetically susceptible to seizures induced by a high-intensity auditory stimulus.[13]

Methodology:

  • Animal Selection:

    • Audiogenic seizure-susceptible mice (e.g., male DBA/2 mice at an age of maximal sensitivity, typically 21-28 days) are used.[13]

    • Animals are acclimatized to the laboratory environment before testing.

  • Drug Administration:

    • Mice are divided into groups and administered either the vehicle control or the test compound at various doses via a specific route (e.g., intraperitoneal injection, i.p.).

    • A predetermined pretreatment time is allowed for the drug to be absorbed and distributed to the brain (e.g., 30-60 minutes).[1]

  • Seizure Induction:

    • Each mouse is placed individually into a sound-attenuated chamber.

    • After a brief acclimation period (e.g., 1 minute), the animal is exposed to a high-intensity acoustic stimulus (e.g., 90-120 dB bell or alarm) for a fixed duration (e.g., 30-60 seconds).[1][14]

  • Observation and Scoring:

    • The animal's behavior is observed and scored for the presence and severity of seizure phases:

      • Wild running

      • Clonic convulsions (jerking of limbs)

      • Tonic convulsions (limb extension)

      • Respiratory arrest (in some cases)

    • The primary endpoint is typically the protection against tonic-clonic convulsions.

  • Data Analysis:

    • The percentage of animals protected from seizures is calculated for each dose group.

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is determined using probit analysis.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The bioactivity of this compound has not been empirically determined in published literature and is discussed here based on established chemical principles and SAR of related compounds. All experimental work should be conducted in accordance with institutional and ethical guidelines for animal research.

References

Safety Operating Guide

Proper Disposal of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, a compound often utilized in synthetic organic chemistry.

Summary of Key Safety and Disposal Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following data is compiled from analogous carbamate compounds. It is crucial to handle this compound with the assumption that it possesses similar hazard characteristics.

ParameterInformation (based on analogous compounds)Source/Comment
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on safety data for similar carbamate structures.
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Standard precautions for irritant chemicals.
Disposal Consideration Classified as hazardous waste. Requires disposal at an approved waste disposal plant.[1]Carbamate pesticides are regulated as hazardous waste.
Chemical Inactivation Alkaline hydrolysis can be used to degrade carbamates.A common method for the chemical breakdown of carbamate esters.

Experimental Protocol: Alkaline Hydrolysis for Carbamate Disposal

For small quantities of this compound, chemical inactivation through alkaline hydrolysis is a recommended procedure prior to collection by a certified waste disposal service. This process breaks down the carbamate linkage, reducing its potential hazards.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol or other suitable solvent

  • Appropriate glass reaction vessel

  • Stir plate and stir bar

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[2][3][4]

Procedure:

  • Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent like ethanol to ensure it is fully solubilized.

  • Alkaline Solution Preparation: Prepare a 1 M solution of sodium hydroxide or potassium hydroxide in water.

  • Hydrolysis Reaction: Slowly add the alkaline solution to the dissolved carbamate waste while stirring. A general rule of thumb is to use a 2:1 molar excess of the base to the carbamate.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for several hours. The rate of hydrolysis can be increased by gentle heating, but this should be done with caution and appropriate temperature control to avoid uncontrolled reactions. The completion of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable analytical method is available.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. Monitor the pH using pH paper or a pH meter.

  • Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department or a certified waste disposal company.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Laboratory Scale Quantity? assess_quantity->small_quantity large_quantity Large Quantity / Bulk Disposal small_quantity->large_quantity No chemical_inactivation Chemical Inactivation (Alkaline Hydrolysis) small_quantity->chemical_inactivation Yes collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste ppe Wear Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles - Lab Coat chemical_inactivation->ppe hydrolysis_steps 1. Dissolve in Solvent 2. Add Excess Alkaline Solution 3. Stir and Monitor Reaction 4. Neutralize Solution chemical_inactivation->hydrolysis_steps hydrolysis_steps->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision and procedural flow for this compound.

Important Considerations

  • Regulatory Compliance: Always adhere to your institution's specific chemical waste disposal guidelines and local, state, and federal regulations.

  • Spill Management: In case of a spill, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.

References

Comprehensive Safety and Handling Guide for (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related carbamate compounds are classified with several potential hazards. According to GHS classifications for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It may also be harmful if swallowed or inhaled.[1][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesUnlined neoprene, butyl, PVC, or nitrile gloves with extended cuffs.[4] Avoid lined gloves.To prevent skin contact and absorption of the chemical.
Eye and Face Protection Safety glasses with side shields or GogglesMust meet OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[5]To protect eyes from splashes and airborne particles of the chemical.[6]
Body Protection Laboratory coat or Chemical-resistant coverallsLong-sleeved, fully buttoned lab coat. For larger quantities or splash potential, use chemical-resistant suits.[4][7]To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorUse a chemical cartridge respirator for fumes and vapors in well-ventilated areas.[4] A PAPR may be necessary for continuous exposure or in poorly ventilated spaces.[8]To prevent inhalation of dust, aerosols, or vapors, which may cause respiratory tract irritation.[1][2]
Foot Protection Closed-toe shoesLeather or other durable material. Chemical-resistant shoe covers may be necessary.[6][7]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Clear the workspace of any unnecessary items and ensure all required equipment is clean and readily available.

  • Verify that all containers holding the chemical are clearly labeled and in good condition.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat or coveralls, ensuring it is fully fastened.

  • Don the appropriate NIOSH-approved respirator if required by your risk assessment.

  • Put on safety goggles or a face shield.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves are inspected for any signs of damage before use.

3. Handling and Experimental Procedures:

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep containers of the chemical tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the laboratory area.

4. Post-Handling and Decontamination:

  • After handling, wash hands thoroughly with soap and water.[2]

  • Clean all contaminated surfaces with an appropriate solvent and then soap and water.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield or goggles, then the lab coat or coveralls, and finally the respirator.

  • Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with the chemical (e.g., filter paper, disposable gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Unused or waste quantities of the chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Liquid waste containing the dissolved chemical should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

2. Container Management:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • After rinsing, the empty container should be disposed of in accordance with institutional and local regulations, which may involve defacing the label and placing it in the appropriate solid waste stream or recycling if permitted.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]

  • Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Safety Equipment (Eyewash/Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Store Waste in Labeled Containers clean2->disp1 disp2 Contact EHS for Pickup disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.